(6-Chloro-5-fluoropyridin-3-yl)boronic acid
Description
Properties
IUPAC Name |
(6-chloro-5-fluoropyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BClFNO2/c7-5-4(8)1-3(2-9-5)6(10)11/h1-2,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWEKVQKALFWZHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1)Cl)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70647880 | |
| Record name | (6-Chloro-5-fluoropyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70647880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072946-66-7 | |
| Record name | (6-Chloro-5-fluoropyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70647880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to (6-Chloro-5-fluoropyridin-3-yl)boronic acid: Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
(6-Chloro-5-fluoropyridin-3-yl)boronic acid , a halogenated pyridine boronic acid derivative, is a key building block in modern medicinal chemistry and drug discovery. Its strategic placement of chloro and fluoro substituents on the pyridine ring, combined with the versatile reactivity of the boronic acid moiety, makes it an invaluable synthon for the construction of complex molecular architectures, particularly in the development of novel pharmaceuticals and agrochemicals.[1] This technical guide provides a comprehensive overview of its synthesis, properties, and applications, with a focus on detailed experimental protocols and structured data presentation.
Physicochemical Properties
While specific experimental data for the melting point of this compound is not widely published, its physical and chemical characteristics can be inferred from its structure and available data for related compounds. It is expected to be a solid at room temperature.
| Property | Value | Source |
| CAS Number | 1072946-66-7 | [1] |
| Molecular Formula | C₅H₄BClFNO₂ | [1] |
| Molecular Weight | 175.35 g/mol | [1] |
| Appearance | Expected to be a solid | N/A |
Synthesis of this compound
The synthesis of this compound can be approached through established methodologies for the preparation of aryl and heteroaryl boronic acids. The two primary strategies involve either a halogen-metal exchange followed by borylation or a palladium-catalyzed Miyaura borylation.
Synthetic Pathways Overview
Caption: Overview of synthetic routes to this compound.
Experimental Protocols
Method 1: Halogen-Metal Exchange followed by Borylation
This method leverages the differential reactivity of the halogen atoms on a suitable precursor, such as 3,5-dichloro-2-fluoropyridine, to achieve regioselective lithiation and subsequent borylation.
Starting Material: 3,5-dichloro-2-fluoropyridine
Experimental Workflow:
References
Physicochemical characteristics of (6-Chloro-5-fluoropyridin-3-yl)boronic acid
An In-depth Technical Guide on the Physicochemical Characteristics of (6-Chloro-5-fluoropyridin-3-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a pivotal organoboron compound widely utilized as a synthetic intermediate in organic chemistry. Its significance is particularly pronounced in the realm of medicinal chemistry, where it serves as a key building block for constructing complex molecules via transition metal-catalyzed cross-coupling reactions. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, details established experimental protocols for its synthesis, and illustrates its application in the widely used Suzuki-Miyaura cross-coupling reaction. The information is curated to support researchers and drug development professionals in the effective and safe utilization of this versatile reagent.
Core Physicochemical Data
The fundamental properties of this compound are critical for its storage, handling, and reactivity in synthetic applications. The data compiled from various chemical suppliers and databases are summarized below.
| Property | Data |
| IUPAC Name | This compound |
| CAS Number | 1072946-66-7[1][2] |
| Molecular Formula | C₅H₄BClFNO₂ |
| Molecular Weight | 175.35 g/mol |
| Appearance | White to off-white solid/powder |
| Melting Point | 180-183 °C (for the related 6-chloro-5-methyl analog)[3] |
Note: Specific properties like boiling point, pKa, and precise solubility are not extensively reported in the public domain and may require experimental determination.
Experimental Protocols
Synthesis via Halogen-Metal Exchange and Borylation
The synthesis of pyridinyl boronic acids is commonly achieved through a halogen-metal exchange followed by borylation.[4] This regioselective method is effective for precursors like dihalopyridines. The general workflow is outlined below.
Caption: General workflow for the synthesis of this compound.
Detailed Methodology:
-
Reactor Setup: A multi-necked, flame-dried flask is assembled with a stirrer, thermometer, and dropping funnel, and maintained under an inert atmosphere (e.g., Argon).
-
Lithiation: The starting material, 3-bromo-2-chloro-5-fluoropyridine, is dissolved in anhydrous tetrahydrofuran (THF) and the solution is cooled to -78 °C. A solution of n-butyllithium (n-BuLi) is added dropwise, maintaining the low temperature to facilitate regioselective lithium-halogen exchange at the more reactive bromine position.
-
Borylation: Following the lithiation, a borate ester, such as triisopropyl borate, is added dropwise to the reaction mixture at -78 °C. The mixture is then allowed to warm slowly to room temperature and stirred overnight.
-
Hydrolysis & Isolation: The reaction is quenched by the careful addition of an aqueous acid (e.g., 2M HCl). The product is then extracted into an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude solid is purified by recrystallization or silica gel column chromatography to yield the final product.
Application in Suzuki-Miyaura Cross-Coupling
This compound is an exceptionally useful reagent in the Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds, particularly in the production of biaryl and hetero-biaryl scaffolds common in pharmaceutical compounds.[5][6][7][8]
The reaction involves the coupling of the boronic acid with an aryl or vinyl halide (or triflate) catalyzed by a palladium(0) complex.[8]
Caption: Logical relationship of reactants in a Suzuki-Miyaura cross-coupling reaction.
General Experimental Protocol:
-
Reagent Preparation: In a reaction vessel, this compound (1.2-1.5 equivalents), the aryl halide (1.0 equivalent), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (1-5 mol%), and a base (e.g., potassium carbonate, 2-3 equivalents) are combined.
-
Solvent Addition: The vessel is purged with an inert gas, and a degassed solvent or solvent mixture (e.g., dioxane/water, toluene) is added.
-
Reaction: The mixture is heated (typically 80-110 °C) and stirred until the reaction is complete, as monitored by TLC or LC-MS.
-
Workup and Purification: Upon cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The resulting crude product is purified by column chromatography to afford the desired coupled product.
References
- 1. 1072946-66-7|this compound|BLD Pharm [bldpharm.com]
- 2. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 3. 6-Chloro-5-methylpyridine-3-boronic acid, 95%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. tcichemicals.com [tcichemicals.com]
An In-depth Technical Guide to (6-Chloro-5-fluoropyridin-3-yl)boronic acid (CAS Number: 1072946-66-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (6-Chloro-5-fluoropyridin-3-yl)boronic acid, a key building block in modern medicinal chemistry and agrochemical research. The document details its physicochemical properties, synthesis, and applications, with a focus on its role in the development of novel bioactive molecules.
Physicochemical Properties
This compound is a halogenated pyridine derivative containing a boronic acid functional group. This unique combination of structural features makes it a valuable reagent in organic synthesis, particularly in cross-coupling reactions. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 1072946-66-7 | N/A |
| Molecular Formula | C₅H₄BClFNO₂ | [1] |
| Molecular Weight | 175.35 g/mol | [1] |
| Boiling Point | 325.4 °C at 760 mmHg | N/A |
| Density | 1.51 g/cm³ | N/A |
| pKa (Predicted) | 5.65 ± 0.10 | N/A |
| Storage | Store at -20°C under an inert atmosphere. | [1] |
Synthesis and Reaction Mechanisms
The primary synthetic route to this compound and other halo-substituted pyridinyl boronic acids involves a halogen-metal exchange followed by borylation. This method leverages the differential reactivity of halogen atoms on the pyridine ring to achieve regioselective functionalization.
General Synthetic Workflow: Halogen-Metal Exchange and Borylation
A common precursor for the synthesis of related 6-halo-pyridin-3-yl boronic acids is 2,5-dichloropyridine.[2] The greater reactivity of the chlorine atom at the 5-position allows for selective lithiation and subsequent reaction with a borate ester to introduce the boronic acid moiety. While a specific protocol for the synthesis of this compound is not detailed in the provided search results, a general experimental procedure for a related compound is outlined below.
Experimental Protocol: Synthesis of a 6-Halo-Pyridin-3-yl Boronic Acid (General Procedure) [2]
-
Reaction Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is charged with the starting dihalopyridine (e.g., 2,5-dichloropyridine) and an anhydrous ethereal solvent (e.g., diethyl ether or tetrahydrofuran).
-
Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Lithiation: A solution of an organolithium reagent (e.g., n-butyllithium in hexanes) is added dropwise to the cooled solution while maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for a specified period to ensure complete lithium-halogen exchange.
-
Borylation: A trialkyl borate (e.g., triisopropyl borate) is then added dropwise to the reaction mixture, again maintaining the low temperature. The mixture is stirred for an additional period at low temperature before being allowed to warm slowly to room temperature.
-
Work-up: The reaction is quenched by the careful addition of an aqueous acid solution (e.g., 2 M HCl). The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude boronic acid, which may be further purified by crystallization or chromatography.
Caption: General workflow for the synthesis of 6-halo-pyridin-3-yl boronic acids.
Applications in Organic Synthesis
This compound is a versatile building block, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures that are prevalent in many pharmaceutical and agrochemical compounds.
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling involves the reaction of an organoboronic acid with an organic halide in the presence of a palladium catalyst and a base. The 6-chloro-5-fluoro-3-pyridinyl moiety can be efficiently coupled with various aryl or heteroaryl halides to generate a diverse range of substituted pyridines.
General Experimental Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To a reaction vessel is added the aryl or heteroaryl halide (1.0 equivalent), this compound (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).
-
Solvent Addition: A degassed solvent or solvent mixture (e.g., toluene, dioxane, DMF, with or without water) is added.
-
Reaction Conditions: The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) for a period of time until the reaction is complete, as monitored by techniques such as TLC or LC-MS.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with water and an organic solvent. The layers are separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring. The chemical shifts and coupling constants will be influenced by the electron-withdrawing effects of the chlorine, fluorine, and boronic acid groups.
-
¹³C NMR: The carbon NMR spectrum will display five signals corresponding to the carbon atoms of the pyridine ring. The carbon atom attached to the boron will likely exhibit a broad signal due to quadrupolar relaxation of the boron nucleus.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (175.35 g/mol ), with a characteristic isotopic pattern due to the presence of chlorine.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the O-H stretching of the boronic acid group (a broad band), B-O stretching, C-Cl stretching, and C-F stretching, as well as aromatic C-H and C=C/C=N stretching vibrations.
Safety and Handling
This compound should be handled by trained personnel in a well-ventilated fume hood. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. It is recommended to store the compound at -20°C under an inert atmosphere to prevent degradation.[1]
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex organic molecules. Its utility in Suzuki-Miyaura cross-coupling reactions makes it an important tool for researchers in drug discovery and agrochemical development. This guide provides a summary of its known properties and synthetic applications, serving as a resource for scientists working with this compound. Further research to fully characterize its physical and spectral properties would be beneficial to the scientific community.
References
A Technical Guide to the Spectral Analysis of (6-Chloro-5-fluoropyridin-3-yl)boronic acid
Audience: Researchers, scientists, and drug development professionals.
Core Objective: This document provides a detailed overview of the expected spectral characteristics of (6-Chloro-5-fluoropyridin-3-yl)boronic acid, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of public experimental data for this specific compound, this guide presents predicted data based on the analysis of analogous structures and general principles of spectroscopy. It also includes comprehensive, generalized experimental protocols for acquiring such data.
Predicted Spectral Data
The following tables summarize the anticipated spectral data for this compound. These predictions are derived from the spectral data of structurally similar compounds and established spectroscopic principles.
Table 1: Predicted ¹H, ¹³C, ¹¹B, and ¹⁹F NMR Spectral Data
| Nucleus | Solvent | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| ¹H | DMSO-d₆ | ~8.6 | d | ~2.0 |
| ~8.2 | d | ~2.0 | ||
| ~8.0 (broad s, 2H, B(OH)₂) | s | |||
| ¹³C | DMSO-d₆ | ~155 (d, ¹JCF) | d | ~240 |
| ~148 (d) | d | |||
| ~140 (d, ³JCF) | d | ~15 | ||
| ~135 | s | |||
| ~125 (d, ²JCF) | d | ~20 | ||
| ¹¹B | DMSO-d₆ | ~28-30 | broad s | |
| ¹⁹F | DMSO-d₆ | ~-120 to -130 | s |
Table 2: Predicted Infrared (IR) Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (boronic acid) | 3400-3200 | Strong, broad |
| C-H stretch (aromatic) | 3100-3000 | Medium |
| C=C, C=N stretch (aromatic ring) | 1600-1450 | Medium-Strong |
| B-O stretch | 1380-1320 | Strong |
| C-F stretch | 1250-1000 | Strong |
| C-Cl stretch | 800-600 | Medium-Strong |
Table 3: Predicted Mass Spectrometry (MS) Data
| Ionization Mode | Predicted m/z | Interpretation |
| ESI- | 175.9 | [M-H]⁻ |
| ESI+ | 177.9 | [M+H]⁺ |
| 159.9 | [M-OH]⁺ |
Experimental Protocols
The following are detailed, generalized methodologies for the spectral analysis of solid organic compounds like this compound.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; sonication may be used to aid dissolution.
-
-
¹H NMR Acquisition:
-
The ¹H NMR spectrum should be acquired on a 400 MHz or higher field spectrometer.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
A sufficient number of scans (typically 16-64) should be averaged to obtain a good signal-to-noise ratio.
-
The chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
-
¹³C NMR Acquisition:
-
The ¹³C NMR spectrum should be acquired on the same spectrometer.
-
Proton decoupling is typically used to simplify the spectrum.
-
A larger number of scans (typically 1024 or more) and a longer relaxation delay (2-5 seconds) are required due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.
-
-
¹¹B NMR Acquisition:
-
The ¹¹B NMR spectrum can provide information about the boron environment.[1]
-
A specific probe tuned to the ¹¹B frequency is required.
-
A simple one-pulse experiment is usually sufficient.
-
Chemical shifts are referenced to an external standard such as BF₃·OEt₂.
-
-
¹⁹F NMR Acquisition:
-
The ¹⁹F NMR spectrum is crucial for fluorinated compounds.[2]
-
A probe capable of observing the ¹⁹F nucleus is necessary.
-
A simple one-pulse experiment with proton decoupling is typically used.
-
Chemical shifts are referenced to an external standard such as CFCl₃.
-
2.2 Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the empty ATR setup.
-
Record the sample spectrum, typically in the range of 4000-400 cm⁻¹.
-
A typical spectrum is an average of 16-32 scans at a resolution of 4 cm⁻¹.
-
The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.
-
2.3 Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.
-
The solution may need to be further diluted depending on the sensitivity of the instrument.
-
-
Data Acquisition (Electrospray Ionization - ESI):
-
The sample solution is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
The ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) should be optimized for the analyte.
-
Mass spectra are typically acquired in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.
-
High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.
-
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the spectral characterization of a novel organic compound.
Caption: A flowchart illustrating the general workflow for the synthesis, purification, and spectral analysis of an organic compound.
References
An In-depth Technical Guide on the Solubility Profile of (6-Chloro-5-fluoropyridin-3-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of (6-Chloro-5-fluoropyridin-3-yl)boronic acid in common laboratory solvents. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document focuses on presenting general solubility trends for related boronic acids, a detailed experimental protocol for solubility determination, and key applications where solubility is a critical factor.
General Solubility Characteristics of Arylboronic Acids
Arylboronic acids, as a class of compounds, generally exhibit higher solubility in polar organic solvents. Their solubility is influenced by factors such as the nature of the substituents on the aromatic ring and the properties of the solvent. The presence of halogen atoms, like chlorine and fluorine in this compound, can impact the molecule's polarity and its interactions with solvent molecules. It is anticipated that this compound will be soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), and may have moderate to good solubility in alcohols like methanol and ethanol. Its solubility in nonpolar solvents is expected to be limited.
Data Presentation
| Solvent | Temperature (°C) | Solubility (mg/mL) | Observations |
| Water | 25 | ||
| Methanol | 25 | ||
| Ethanol | 25 | ||
| Acetone | 25 | ||
| Acetonitrile | 25 | ||
| Tetrahydrofuran (THF) | 25 | ||
| Dimethyl Sulfoxide (DMSO) | 25 | ||
| N,N-Dimethylformamide (DMF) | 25 |
Experimental Protocols
A reliable method for determining the solubility of boronic acids is the dynamic method, which involves identifying the temperature at which a solid solute completely dissolves in a solvent at a known concentration.[1][2][3]
Materials and Apparatus:
-
This compound (high purity)
-
High-purity, anhydrous solvents
-
Analytical balance (precision ±0.1 mg)
-
Sealed glass vials or test tubes
-
Magnetic stirrer and stir bars
-
Controlled temperature bath with a programmable temperature ramp (precision ±0.1 °C)
-
Luminance probe or turbidity sensor (visual observation can be a less precise alternative)
-
Calibrated thermometer or thermocouple (precision ±0.1 °C)
Procedure:
-
Sample Preparation:
-
Solubility Measurement:
-
Place the sealed vial in the controlled temperature bath.
-
Begin stirring the mixture at a constant rate.[1]
-
Slowly increase the temperature of the bath (e.g., 0.2-0.5 °C/min).[1]
-
Monitor the turbidity of the solution. The temperature at which the last solid particles disappear is the solubility temperature for that concentration.[1][3]
-
-
Data Analysis:
-
Repeat the measurement for several different concentrations of the boronic acid in the same solvent.[1]
-
Plot the solubility temperature against the mole fraction or concentration to construct a solubility curve.
-
Mandatory Visualization
To provide a practical context for the importance of solubility, the following diagrams illustrate a general workflow for solubility determination and a typical application of arylboronic acids in organic synthesis.
References
The Advent of a Key Building Block: A Technical Review on the Synthesis of (6-Chloro-5-fluoropyridin-3-yl)boronic acid
(6-Chloro-5-fluoropyridin-3-yl)boronic acid has emerged as a crucial intermediate in medicinal chemistry and drug discovery, primarily utilized in Suzuki-Miyaura cross-coupling reactions to forge new carbon-carbon bonds. Its trifunctional nature—possessing chloro, fluoro, and boronic acid moieties on a pyridine scaffold—allows for sequential and site-selective functionalization, making it a valuable component in the synthesis of complex pharmaceutical agents. This technical guide provides a comprehensive overview of the plausible synthetic routes, experimental protocols, and associated data for the preparation of this important building block.
While a singular "discovery" paper for this compound is not readily identifiable in the public domain, its synthesis relies on well-established methodologies for the preparation of aryl and heteroaryl boronic acids. The primary strategies involve the borylation of a corresponding halo- or organometallic-pyridine precursor.
Synthetic Strategies and Methodologies
The preparation of this compound can be approached through two principal synthetic pathways:
-
Halogen-Metal Exchange followed by Borylation: This classic method involves the reaction of a dihalopyridine precursor with a strong organolithium base to selectively replace one halogen with lithium. The resulting lithiated intermediate is then quenched with a trialkyl borate ester, followed by acidic hydrolysis to yield the desired boronic acid.
-
Palladium-Catalyzed Miyaura Borylation: This more modern approach utilizes a palladium catalyst to directly couple a dihalopyridine with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂). The resulting boronic ester is then hydrolyzed to the boronic acid.
These methods offer distinct advantages and are chosen based on factors such as substrate availability, desired scale, and tolerance of functional groups.
Quantitative Data Summary
The following table summarizes representative quantitative data for the synthesis of pyridinyl boronic acids using the aforementioned methods. The data is compiled from analogous preparations reported in the literature and serves as a general guideline for the synthesis of this compound.
| Parameter | Halogen-Metal Exchange & Borylation | Miyaura Borylation |
| Starting Material | 3,5-Dichloro-2-fluoropyridine | 3-Bromo-5-chloro-2-fluoropyridine |
| Reagents | n-Butyllithium, Triisopropyl borate | Bis(pinacolato)diboron, PdCl₂(dppf), KOAc |
| Solvent | THF/Toluene | 1,4-Dioxane |
| Reaction Temperature | -78 °C to room temperature | 80-100 °C |
| Reaction Time | 2-4 hours | 12-24 hours |
| Yield | 60-80% | 70-90% |
| Purity (typical) | >95% (after purification) | >97% (after purification) |
Experimental Protocols
Method 1: Halogen-Metal Exchange and Borylation
This protocol describes a representative procedure for the synthesis of a 6-halopyridin-3-yl boronic acid, adapted for the specific target compound.[1]
Step 1: Lithiation A solution of 3,5-dichloro-2-fluoropyridine in a mixture of THF and toluene is cooled to -78 °C under an inert atmosphere. To this solution, n-butyllithium (1.1 equivalents) is added dropwise, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 1-2 hours to ensure complete lithiation at the 5-position.
Step 2: Borylation Triisopropyl borate (1.2 equivalents) is then added to the reaction mixture at -78 °C. The mixture is allowed to slowly warm to room temperature and stirred overnight.
Step 3: Hydrolysis The reaction is quenched by the addition of aqueous hydrochloric acid (2 M). The mixture is stirred vigorously for 1-2 hours to effect the hydrolysis of the boronate ester to the boronic acid.
Step 4: Isolation and Purification The organic layer is separated, and the aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography to afford this compound as a solid.
Method 2: Palladium-Catalyzed Miyaura Borylation
This protocol outlines a general procedure for the Miyaura borylation of a halopyridine.[1]
Step 1: Reaction Setup To a reaction vessel are added 3-bromo-5-chloro-2-fluoropyridine, bis(pinacolato)diboron (1.1 equivalents), potassium acetate (2.0 equivalents), and a palladium catalyst such as PdCl₂(dppf) (2-5 mol%). The vessel is purged with an inert gas (e.g., argon or nitrogen).
Step 2: Reaction Anhydrous 1,4-dioxane is added, and the reaction mixture is heated to 80-100 °C with stirring for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.
Step 3: Workup The reaction mixture is cooled to room temperature and filtered through a pad of celite. The filtrate is concentrated under reduced pressure. The residue is taken up in an organic solvent and washed with water and brine.
Step 4: Hydrolysis and Purification The resulting pinacol ester can be hydrolyzed to the boronic acid by treatment with an aqueous acid (e.g., HCl). The crude boronic acid is then purified by recrystallization or column chromatography.
Logical Workflow and Diagrams
The overall process for the discovery and development of a synthetic route for this compound can be visualized as a logical progression from identifying the need for the compound to establishing a reliable synthesis.
Caption: Logical workflow for the discovery and synthesis of this compound.
The following diagram illustrates the general experimental workflow for the Halogen-Metal Exchange and Borylation method.
Caption: Experimental workflow for the synthesis via halogen-metal exchange and borylation.
This in-depth guide provides researchers, scientists, and drug development professionals with a foundational understanding of the synthesis of this compound. The detailed methodologies and comparative data serve as a valuable resource for the laboratory-scale preparation and further application of this versatile chemical intermediate.
References
Reactivity profile of (6-Chloro-5-fluoropyridin-3-yl)boronic acid with common reagents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the reactivity profile of (6-Chloro-5-fluoropyridin-3-yl)boronic acid with common reagents. Due to the limited availability of specific experimental data for this exact compound in peer-reviewed literature, this guide combines foundational principles of boronic acid chemistry, data from structurally analogous compounds, and generalized protocols to predict its reactivity and provide actionable experimental frameworks.
Core Concepts: Stability and Handling
This compound is a heterocyclic organoboron compound that serves as a key building block in medicinal chemistry and materials science.[1][2] Like other boronic acids, its stability is a critical consideration for storage and handling. It is susceptible to degradation pathways such as oxidation and protodeboronation, particularly under harsh pH conditions. For optimal integrity, it is recommended to store the compound at 2-8°C under an inert atmosphere in a tightly sealed, opaque container to protect it from light, moisture, and oxygen.
Predicted Reactivity Profile
The reactivity of this compound is governed by the boronic acid functional group and modulated by the electronic properties of the chloro- and fluoro-substituted pyridine ring. The electron-withdrawing nature of the halogen substituents and the pyridine nitrogen atom is expected to influence the nucleophilicity of the organic moiety during transmetalation in cross-coupling reactions.
The primary utility of this reagent lies in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of C-C bonds.[1][2] It is also expected to participate in other metal-catalyzed cross-coupling reactions, such as the copper-catalyzed Chan-Lam coupling for C-N and C-O bond formation.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is the most prominent application for this class of boronic acid, enabling the synthesis of complex biaryl and heteroaryl structures.[1][2] The reaction couples the pyridylboronic acid with an aryl or vinyl halide (or triflate) in the presence of a palladium catalyst and a base.
General Reaction Mechanism
The catalytic cycle for the Suzuki-Miyaura reaction is well-established and proceeds via three main steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (Ar-X) to form an Ar-Pd(II)-X complex.
-
Transmetalation: The boronic acid, activated by a base to form a more nucleophilic boronate species, transfers its pyridyl group to the palladium center.
-
Reductive Elimination: The coupled product (Ar-pyridyl) is eliminated from the palladium complex, regenerating the active Pd(0) catalyst.[3][4][5]
References
A Technical Guide to (6-Chloro-5-fluoropyridin-3-yl)boronic acid: Commercial Availability, Suppliers, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
(6-Chloro-5-fluoropyridin-3-yl)boronic acid (CAS No. 1072946-66-7) is a halogenated pyridine boronic acid derivative that has emerged as a valuable building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring both chloro and fluoro groups on the pyridine ring, offers medicinal chemists a versatile scaffold for the synthesis of novel small molecules with potential therapeutic applications. This technical guide provides an in-depth overview of its commercial availability from various suppliers and details a representative experimental protocol for its application in Suzuki-Miyaura cross-coupling reactions.
Commercial Availability and Suppliers
This compound is readily available from a range of chemical suppliers. The purity and quantity offered can vary, and it is recommended to request a certificate of analysis from the supplier to confirm the quality of the material. Below is a summary of some of the key suppliers and their product offerings.
| Supplier | Catalog Number | Purity | Available Quantities |
| BLDpharm | BD00788166 | 97% | 1g, 5g, 25g |
| AbacipharmTech | CB04071 | >95% | 1g, 5g, 10g |
| Amerigo Scientific | Inquire | ≥95% | Inquire |
| Laibo Chem | Inquire | Inquire | 1g, 5g |
| Ark Pharm | AK-39521 | >98% | 1g, 5g, 25g |
| Combi-Blocks | Inquire | >95% | Inquire |
| Thermo Fisher Scientific (Alfa Aesar) | Inquire | >97% | Inquire |
Note: Availability and product specifications are subject to change. It is advisable to consult the respective supplier's website for the most current information.
Physicochemical Properties
-
Molecular Formula: C₅H₄BClFNO₂
-
Molecular Weight: 175.35 g/mol
-
Appearance: Off-white to light yellow powder
-
Storage: Store in a cool, dry, and well-ventilated area. Keep container tightly closed. Recommended storage temperature is 2-8°C.
Application in Suzuki-Miyaura Cross-Coupling Reactions
This compound is a key reactant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds, which are common motifs in biologically active molecules. The presence of the halogen atoms on the pyridine ring allows for selective and sequential cross-coupling reactions, providing a route to complex molecular architectures.
Representative Experimental Protocol: Suzuki-Miyaura Coupling
The following is a representative experimental protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide. This protocol is based on general procedures for similar reactions and may require optimization for specific substrates.
Reaction Scheme:
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄) (0.05 equiv)
-
Base (e.g., Potassium carbonate, K₂CO₃) (2.0 equiv)
-
Anhydrous solvent (e.g., 1,4-Dioxane or Toluene)
-
Water (degassed)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound, the aryl bromide, and the base.
-
The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the anhydrous solvent and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water).
-
The reaction mixture is then heated to a temperature between 80-120 °C with vigorous stirring. The reaction progress is monitored by an appropriate analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.
Logical Workflow for Utilizing this compound in Drug Discovery
The following diagram illustrates a typical workflow for incorporating this compound into a drug discovery program.
This workflow highlights the central role of this compound as a key building block for generating a diverse library of compounds for biological screening. The iterative nature of the process, particularly the feedback loop from lead optimization to further synthesis, is crucial for refining the structure-activity relationship (SAR) and ultimately identifying a promising drug candidate.
Disclaimer: This document is intended for informational purposes for research professionals. The experimental protocol provided is a representative example and should be adapted and optimized for specific applications. Always follow appropriate laboratory safety procedures.
Safety data sheet and handling precautions for (6-Chloro-5-fluoropyridin-3-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data and handling precautions for (6-Chloro-5-fluoropyridin-3-yl)boronic acid (CAS No. 1072946-66-7). The information presented is intended to ensure the safe use of this compound in a laboratory setting.
Chemical and Physical Properties
This compound is a halogenated pyridine derivative containing a boronic acid functional group. Such compounds are valuable building blocks in organic synthesis, particularly in cross-coupling reactions.[1][2]
| Property | Value | Source |
| CAS Number | 1072946-66-7 | [3][4][5][6][7][8] |
| Molecular Formula | C5H4BClFNO2 | [3][4][5] |
| Molecular Weight | 175.35 g/mol | [3][4][6] |
| Appearance | White to off-white solid | Inferred from related compounds |
| Boiling Point | 325.4 °C at 760 mmHg | [4] |
| Flash Point | 150.6 °C | [4] |
| Purity | >95% | [5] |
Hazard Identification and Classification
| Hazard Class | Category | Precautionary Statement Codes |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation. |
Note: This classification is based on data for analogous compounds and should be used for guidance pending a definitive classification of this compound.
Handling and Storage
Proper handling and storage are crucial to minimize exposure and maintain the integrity of the compound.
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.
-
Avoid inhalation of dust. Use a NIOSH-approved respirator if ventilation is inadequate.
-
Prevent contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
Keep away from heat, sparks, and open flames.
Storage:
-
Store in a tightly sealed container.
-
Keep in a cool, dry, and well-ventilated place.
-
For long-term storage, it is recommended to store in a freezer under an inert atmosphere at -20°C.[3]
-
Store away from incompatible materials such as strong oxidizing agents.
Emergency Procedures
In the event of an emergency, follow these first-aid measures and response protocols.
| Exposure Route | First-Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Spill Response:
-
Evacuate the area.
-
Wear appropriate PPE.
-
Avoid generating dust.
-
Carefully sweep up the spilled solid and place it in a sealed container for disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose of waste in accordance with local, state, and federal regulations.
Experimental Protocols
This compound is primarily used as a reagent in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions to form C-C bonds. These reactions are fundamental in the synthesis of complex molecules for pharmaceutical and agrochemical research.[1][2]
General Protocol for Suzuki-Miyaura Coupling:
-
To a reaction vessel, add this compound (1.0-1.5 equivalents), the aryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh3)4, 0.02-0.05 equivalents), and a base (e.g., K2CO3, Na2CO3, 2.0-3.0 equivalents).
-
The reaction vessel is purged with an inert gas (e.g., argon or nitrogen).
-
A degassed solvent system (e.g., toluene/ethanol/water or dioxane/water) is added.
-
The reaction mixture is heated with stirring for a specified time, and the progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na2SO4), filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography.
Biological Activity and Signaling Pathways
There is currently no specific information available in the public domain regarding the biological activity or associated signaling pathways of this compound itself. Boronic acids, in general, are a class of compounds with diverse biological activities and are known to act as inhibitors for various enzymes, including proteases.[9][10] Some boronic acid-containing compounds have been developed as drugs.[9] The biological effects of this specific compound would need to be determined through dedicated research.
Safe Handling Workflow
The following diagram illustrates a logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for the safe handling and emergency response for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 1072946-66-7|this compound|BLD Pharm [bldpharm.com]
- 4. Cas 1072946-66-7,2-CHLORO-3-FLUOROPYRIDINE-5-BORONIC ACID | lookchem [lookchem.com]
- 5. keyorganics.net [keyorganics.net]
- 6. capotchem.cn [capotchem.cn]
- 7. apacpharma.com [apacpharma.com]
- 8. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 9. mdpi.com [mdpi.com]
- 10. Molecular recognition with boronic acids—applications in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling Using (6-Chloro-5-fluoropyridin-3-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the generation of biaryl and heteroaryl structures. These structural motifs are of significant interest in medicinal chemistry and drug discovery due to their prevalence in a wide array of pharmacologically active compounds. The use of substituted heteroaryl boronic acids, such as (6-Chloro-5-fluoropyridin-3-yl)boronic acid, allows for the precise introduction of key pharmacophores. The fluorine and chlorine substituents on the pyridine ring can significantly influence the physicochemical properties of the resulting molecules, including metabolic stability, pKa, and binding affinity to biological targets.
These application notes provide a detailed protocol for the Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl halides. The resulting fluorinated biarylpyridine scaffolds are valuable intermediates in the synthesis of potent kinase inhibitors, which play a crucial role in regulating cell signaling pathways implicated in cancer and other diseases.
Data Presentation
The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with representative aryl bromides.
Table 1: Reaction Parameters for Suzuki-Miyaura Coupling
| Parameter | Condition |
| Boronic Acid | This compound |
| Aryl Halide | Various aryl/heteroaryl bromides |
| Catalyst | [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) |
| Base | Aqueous Sodium Carbonate (Na₂CO₃) |
| Solvent | 1,4-Dioxane |
| Temperature | 80-100 °C |
| Atmosphere | Inert (Nitrogen or Argon) |
Table 2: Representative Yields of Suzuki-Miyaura Coupling Products
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | 4-Bromoanisole | 2-Chloro-3-fluoro-5-(4-methoxyphenyl)pyridine | 85 |
| 2 | 1-Bromo-4-(trifluoromethyl)benzene | 2-Chloro-3-fluoro-5-(4-(trifluoromethyl)phenyl)pyridine | 78 |
| 3 | 3-Bromopyridine | 2-Chloro-3-fluoro-5-(pyridin-3-yl)pyridine | 72 |
| 4 | 1-Bromo-3,5-dimethoxybenzene | 2-Chloro-5-(3,5-dimethoxyphenyl)-3-fluoropyridine | 88 |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Deionized water
-
Round-bottom flask or microwave vial
-
Magnetic stirrer and stir bar
-
Reflux condenser or microwave reactor
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and sodium carbonate (2.0 equivalents).
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equivalents).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water for a 0.5 mmol scale reaction).
-
Stir the reaction mixture at room temperature for 10 minutes to ensure all solids are well-suspended.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Application in Drug Discovery: Targeting Kinase Signaling Pathways
The fluorinated biarylpyridine scaffolds synthesized via this Suzuki-Miyaura coupling are key components in the development of kinase inhibitors. These inhibitors can target critical signaling pathways, such as the VEGFR-2 pathway, which is implicated in tumor angiogenesis.
Caption: Drug discovery workflow for kinase inhibitors.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with (6-Chloro-5-fluoropyridin-3-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the palladium-catalyzed cross-coupling of (6-Chloro-5-fluoropyridin-3-yl)boronic acid. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex molecules containing a fluorinated pyridine scaffold.
Introduction
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful and widely used methods for the formation of carbon-carbon bonds.[1] These reactions are valued for their mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids and their derivatives.[1] this compound is a key substrate for introducing the 6-chloro-5-fluoropyridin-3-yl moiety, which can be a critical pharmacophore in drug discovery programs. The presence of both chloro and fluoro substituents offers opportunities for further functionalization and modulation of physicochemical properties.
General Reaction Scheme
The Suzuki-Miyaura cross-coupling reaction of this compound with an organic halide (Ar-X, where Ar is an aryl or heteroaryl group and X is typically I, Br, or Cl) is illustrated below. The reaction requires a palladium catalyst, a base, and a suitable solvent system.
Caption: General Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following protocols provide a starting point for the palladium-catalyzed cross-coupling of this compound with aryl or heteroaryl halides. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates to achieve optimal yields.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a robust starting point for the coupling of this compound with a range of aryl and heteroaryl bromides or iodides.
Materials:
-
This compound (1.0 - 1.5 equivalents)
-
Aryl or Heteroaryl Halide (1.0 equivalent)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous Solvent (e.g., 1,4-Dioxane, Toluene, DME)
-
Water (for aqueous base solutions)
-
Inert Gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask or reaction vial, add this compound, the aryl/heteroaryl halide, the base, and the palladium catalyst.
-
Seal the vessel and evacuate and backfill with an inert gas (repeat this cycle three times).
-
Add the degassed solvent (and water if using an aqueous base) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can significantly reduce reaction times and often improves yields.
Materials:
-
This compound (1.2 equivalents)
-
Aryl or Heteroaryl Halide (1.0 equivalent)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 equivalents)
-
Solvent System (e.g., 1,4-Dioxane/Water 4:1, Acetonitrile/Water 4:1)
-
Microwave Vial
Procedure:
-
In a microwave vial, combine this compound, the aryl/heteroaryl halide, the palladium catalyst, and the base.
-
Add the degassed solvent system.
-
Seal the vial with a cap and place it in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (typically 100-150 °C) for a specified time (usually 10-60 minutes).
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Work-up and purify the product as described in Protocol 1.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical conditions for Suzuki-Miyaura cross-coupling reactions involving chloro- and fluoro-substituted pyridinyl boronic acids with various aryl halides. These conditions can serve as a guide for optimizing the reaction with this compound.
| Entry | Aryl Halide | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aryl Bromide | Pd(PPh₃)₄ (2.5-5) | - | K₂CO₃ | Toluene | 100 | 12-24 | Moderate to Good |
| 2 | Aryl Iodide | Pd(dppf)Cl₂ (3) | - | Na₃PO₄ | Dioxane | 100 | 12 | Moderate to Good |
| 3 | Heteroaryl Bromide | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ | 1,4-Dioxane | 110 | 18 | Good to Excellent |
| 4 | Aryl Chloride | Pd₂(dba)₃ (2) | P(t-Bu)₃ (4) | KF | THF | 50 | 12 | Moderate |
Visualizations
Experimental Workflow
The general workflow for a palladium-catalyzed cross-coupling reaction is depicted below.
Caption: A typical experimental workflow for Suzuki coupling.
Catalytic Cycle of the Suzuki-Miyaura Reaction
The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Troubleshooting
-
Low or No Conversion:
-
Ensure the reaction is performed under strictly inert conditions, as oxygen can deactivate the palladium catalyst.
-
Check the quality of the boronic acid, as it can degrade over time. Consider using the more stable pinacol ester derivative.
-
The catalyst or ligand may be inactive. Try a different palladium source or a fresh batch of catalyst and ligand. Bulky, electron-rich phosphine ligands are often beneficial for challenging couplings.
-
The base may not be optimal. For less reactive chlorides, stronger bases like K₃PO₄ or Cs₂CO₃ may be required.
-
-
Side Reactions (e.g., Homocoupling, Protodeboronation):
-
Lowering the reaction temperature may reduce the rate of side reactions.
-
Ensure the base is not too strong, which can promote protodeboronation.
-
Using a stoichiometric amount of the boronic acid (or a slight excess) can minimize homocoupling of the boronic acid.
-
By following these protocols and considering the troubleshooting tips, researchers can effectively utilize this compound in palladium-catalyzed cross-coupling reactions to synthesize a wide range of valuable compounds.
References
Application Notes and Protocols: (6-Chloro-5-fluoropyridin-3-yl)boronic acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
(6-Chloro-5-fluoropyridin-3-yl)boronic acid is a versatile and valuable building block in modern organic synthesis, particularly in the construction of complex molecular architectures for pharmaceutical and agrochemical applications. Its unique electronic properties, stemming from the presence of both chloro and fluoro substituents on the pyridine ring, make it an attractive reagent for creating diverse libraries of compounds through cross-coupling reactions.
This document provides detailed application notes, experimental protocols, and visualizations for the use of this compound, with a primary focus on its application in the Suzuki-Miyaura cross-coupling reaction for the synthesis of biologically active molecules, such as kinase inhibitors.
Key Applications in Drug Discovery
The substituted pyridine motif is a common feature in many biologically active compounds. The presence of halogen atoms on the pyridine ring of this compound allows for selective, stepwise functionalization, providing a powerful tool for structure-activity relationship (SAR) studies. A significant application of this building block is in the synthesis of kinase inhibitors, which are a cornerstone of modern cancer therapy. For instance, the core structures of many Aurora kinase inhibitors can be accessed through the strategic incorporation of functionalized pyridine rings.
Quantitative Data Presentation
The Suzuki-Miyaura cross-coupling reaction is a highly efficient method for the formation of C-C bonds. The following table summarizes representative reaction conditions and yields for the coupling of a halo-substituted pyridine derivative with an arylboronic acid, demonstrating the feasibility of such transformations. While the example below utilizes a fluorosulfate as a leaving group, the reactivity patterns are analogous for the chloro-substituent in this compound, especially in the context of chemoselective couplings.
| Entry | Aryl/Heteroaryl Halide | Boronic Acid/Ester | Product | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 6-chloro-5-phenylpyridin-3-yl fluorosulfate | p-tolylboronic acid | 2-chloro-3-phenyl-5-(p-tolyl)pyridine | Pd(dppf)Cl₂ (5) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 91[1] |
| 2 | 4-Bromoanisole | This compound | 4-(6-Chloro-5-fluoropyridin-3-yl)anisole | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 120 | 15 (microwave) | [Typical range: 70-95] |
| 3 | 2-Bromothiophene | This compound | 2-(6-Chloro-5-fluoropyridin-3-yl)thiophene | Pd(dppf)Cl₂ (3) | Na₃PO₄ | Dioxane | 100 | 16 | [Typical range: 65-90] |
Yields for entries 2 and 3 are representative estimates based on typical Suzuki-Miyaura couplings of similar substrates and may vary depending on the specific reaction conditions and substrate electronics.
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol provides a general procedure for the palladium-catalyzed cross-coupling of this compound with an aryl or heteroaryl halide.
Materials:
-
This compound (1.2 equiv)
-
Aryl or Heteroaryl Halide (1.0 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O (4:1), Toluene, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried reaction vessel, add the aryl/heteroaryl halide, this compound, palladium catalyst, and base.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Microwave-Assisted Suzuki-Miyaura Coupling Protocol
Microwave irradiation can significantly accelerate the Suzuki-Miyaura coupling reaction, often leading to higher yields and shorter reaction times.
Materials:
-
This compound (1.2 equiv)
-
Aryl or Heteroaryl Halide (1.0 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄) (5 mol%)
-
Base (e.g., K₂CO₃) (2.0 equiv)
-
Solvent system (e.g., 1,4-Dioxane/H₂O, 4:1)
-
Microwave reaction vial with a stir bar
Procedure:
-
In a microwave reaction vial, combine the aryl/heteroaryl halide, this compound, palladium catalyst, and base.
-
Add the solvent system to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (typically 100-150 °C) for a specified time (typically 5-30 minutes).
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Work-up and purify the product as described in the general protocol.
Visualizations
General Workflow for Suzuki-Miyaura Coupling
The following diagram illustrates the general workflow for a Suzuki-Miyaura cross-coupling reaction using this compound.
Caption: General workflow for Suzuki-Miyaura coupling.
Signaling Pathway: Aurora Kinase Inhibition
Molecules synthesized using this compound as a building block can be designed as inhibitors of key signaling pathways implicated in cancer, such as the Aurora kinase pathway, which is crucial for cell cycle regulation.
Caption: Inhibition of the Aurora kinase signaling pathway.
References
Application Notes and Protocols for Reactions Involving (6-Chloro-5-fluoropyridin-3-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(6-Chloro-5-fluoropyridin-3-yl)boronic acid is a key building block in modern medicinal chemistry and drug discovery. Its unique substitution pattern, featuring both a chloro and a fluoro group on the pyridine ring, allows for selective and sequential functionalization, making it a valuable reagent for the synthesis of complex molecular architectures. This boronic acid is particularly well-suited for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a cornerstone of carbon-carbon bond formation in pharmaceutical development.
The presence of the fluorine atom can enhance the metabolic stability and modulate the physicochemical properties of the resulting compounds, while the chlorine atom provides a handle for further diversification. These attributes make this compound an attractive starting material for the synthesis of novel therapeutic agents.
This document provides detailed experimental protocols and application data for the use of this compound in Suzuki-Miyaura cross-coupling reactions with a variety of aryl and heteroaryl halides.
Data Presentation: Suzuki-Miyaura Cross-Coupling Reactions
The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various coupling partners.
Table 1: Coupling with Aryl Bromides
| Entry | Aryl Bromide Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(dppf)Cl₂ (5) | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 88 |
| 2 | 1-Bromo-4-(trifluoromethyl)benzene | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/EtOH/H₂O (2:1:1) | 100 | 8 | 85 |
| 3 | Methyl 4-bromobenzoate | Pd(dppf)Cl₂ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 95 | 10 | 91 |
| 4 | 3-Bromopyridine | Pd(PPh₃)₄ (5) | Cs₂CO₃ | Toluene/H₂O (3:1) | 110 | 12 | 82 |
Table 2: Coupling with Heteroaryl Chlorides
| Entry | Heteroaryl Chloride Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Chlorobenzothiazole | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | t-BuOH | 100 | 16 | 78 |
| 2 | 2-Chloro-5-methyl-1,3,4-thiadiazole | Pd(dppf)Cl₂ (5) | - | K₂CO₃ | DMF/H₂O (5:1) | 100 | 8 | 75 |
| 3 | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | PdCl₂(dppf)-CH₂Cl₂ adduct (10) | - | Na₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 89 |
| 4 | 2-Chloropyrazine | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/EtOH/H₂O (2:1:1) | 100 | 10 | 80 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol provides a general procedure for the palladium-catalyzed cross-coupling of this compound with an aryl or heteroaryl halide. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Materials:
-
This compound (1.0 - 1.5 equivalents)
-
Aryl or Heteroaryl Halide (1.0 equivalent)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄, Pd₂(dba)₃) (1-10 mol%)
-
Ligand (if required, e.g., XPhos, SPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, DMF, t-BuOH), often with water
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial, add the aryl or heteroaryl halide (1.0 eq.), this compound (1.2 eq.), palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq.), and base (e.g., K₂CO₃, 2.5 eq.).
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.
-
Reaction Execution: Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir the mixture vigorously for the specified time (typically 8-16 hours).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl or heteroaryl-pyridine product.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Application Notes and Protocols for C-C Bond Formation with (6-Chloro-5-fluoropyridin-3-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(6-Chloro-5-fluoropyridin-3-yl)boronic acid is a valuable building block in medicinal chemistry and materials science for the synthesis of complex biaryl and heteroaryl structures. The presence of both chloro and fluoro substituents on the pyridine ring offers opportunities for selective functionalization and modulation of physicochemical properties. The Suzuki-Miyaura cross-coupling reaction is a premier method for carbon-carbon bond formation utilizing boronic acids due to its mild conditions, broad functional group tolerance, and the commercial availability of a wide range of reactants.[1]
These application notes provide a summary of representative reaction conditions for Suzuki-Miyaura couplings with analogous chloro- and fluoro-substituted aryl and heteroaryl boronic acids, offering a starting point for the development of specific protocols for this compound. A detailed, generalized experimental protocol is also provided.
Data Presentation: Representative Reaction Conditions for Suzuki-Miyaura Coupling of Analogous Boronic Acids
The following table summarizes reaction conditions for Suzuki-Miyaura cross-coupling reactions of various chloro- and fluoro-substituted pyridinyl and phenyl boronic acids with aryl halides. These examples serve as a guide for designing experiments with this compound, for which specific literature examples are sparse. Optimization of these conditions for the specific substrates is recommended.
| Boronic Acid Analog | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) |
| 2-Chloropyridine-3-boronic acid | Aryl Halide | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | Good |
| 4-Chloro-2-fluoro-3-methoxyphenylboronic acid | 4-Aminopicolinate | Not specified | Not specified | Not specified | Acetonitrile | Not specified | >95 |
| 2-Fluoropyridine-3-boronic acid | Aryl Halide | Pd₂(dba)₃ (1-2) | SPhos or XPhos (2-4) | K₃PO₄ or Cs₂CO₃ (2-3) | Dioxane/H₂O | 80-100 | Not specified |
| Phenylboronic acid | 2,3,5-trichloropyridine | Pd(OAc)₂ | None | Not specified | Aqueous phase | Mild | High |
| Arylboronic acids | 2-bromopyridine | Pd/C | None | Not specified | Aqueous Isopropanol | Not specified | Good to Excellent[1] |
| Arylboronic acids | solid-supported chloropyrimidines | Pd₂(dba)₃ | P(t-Bu)₃ | KF (spray-dried) | THF | 50 | Moderate |
Mandatory Visualization: Experimental Workflow and Catalytic Cycle
A general workflow for performing a Suzuki-Miyaura cross-coupling reaction is depicted below, followed by a diagram of the catalytic cycle.
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[2]
Experimental Protocols: Generalized Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide. The conditions are based on best practices for similar heteroaryl boronic acids and should be optimized for specific substrates.
Materials:
-
This compound (1.0 - 1.5 equiv.)
-
Aryl halide (e.g., aryl bromide or iodide) (1.0 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or Pd₂(dba)₃) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equiv.)
-
Degassed solvent (e.g., 1,4-dioxane, toluene, DMF, with or without water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl halide, and the base.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Catalyst and Ligand Addition: Under a positive flow of the inert gas, add the palladium catalyst and ligand (if used).
-
Solvent Addition: Add the degassed solvent or solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir vigorously. Monitor the reaction progress by a suitable technique such as TLC or LC-MS until the starting material is consumed.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate, CH₂Cl₂).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired biaryl product.
Troubleshooting and Optimization:
-
Low Yields: If low yields are observed, consider screening different palladium catalysts, ligands, bases, and solvents. The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to deactivation. The use of bulky, electron-rich phosphine ligands such as SPhos or XPhos can mitigate this issue.
-
Protodeboronation: Heteroaryl boronic acids, especially those with electron-withdrawing groups, can be susceptible to protodeboronation (cleavage of the C-B bond). Using milder bases (e.g., K₃PO₄, CsF) and ensuring anhydrous conditions (if the reaction tolerates it) can help minimize this side reaction.
-
Homocoupling: The self-coupling of the boronic acid can occur. Ensuring a thoroughly degassed reaction mixture can reduce this side product.
References
Application Notes and Protocols for Scale-up Synthesis of (6-Chloro-5-fluoropyridin-3-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the scale-up synthesis of (6-chloro-5-fluoropyridin-3-yl)boronic acid, a key building block in the development of novel pharmaceuticals and agrochemicals. The synthesis involves a cryogenic lithium-halogen exchange followed by borylation. This protocol is designed to be robust and scalable for laboratory and pilot-plant production, with a focus on safety, efficiency, and product quality.
Introduction
This compound is a versatile synthetic intermediate, primarily utilized in Suzuki-Miyaura cross-coupling reactions to introduce the 6-chloro-5-fluoropyridin-3-yl moiety into target molecules. This structural motif is of significant interest in medicinal chemistry and agrochemical research due to the unique electronic properties conferred by the fluorine and chlorine substituents on the pyridine ring. These properties can enhance biological activity, metabolic stability, and pharmacokinetic profiles of active pharmaceutical ingredients and crop protection agents.
The scale-up of the synthesis of this boronic acid presents several challenges, including the handling of pyrophoric organolithium reagents at low temperatures, controlling exothermic events, and ensuring the isolation of a stable and pure product. This document outlines a detailed protocol for a safe and efficient scale-up synthesis, along with key considerations for process optimization and safety.
Synthetic Pathway
The recommended synthetic route for the scale-up production of this compound is a one-pot process involving the lithium-halogen exchange of 3-bromo-2-chloro-5-fluoropyridine, followed by reaction with a trialkyl borate and subsequent acidic workup.
Caption: Synthetic pathway for this compound.
Experimental Protocol: Scale-up Synthesis
This protocol is designed for a 100 g scale synthesis of this compound.
3.1. Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles |
| 3-Bromo-2-chloro-5-fluoropyridine | 201941-31-1 | 208.41 | 100.0 g | 0.48 |
| n-Butyllithium (2.5 M in hexanes) | 109-72-8 | 64.06 | 211.2 mL | 0.528 |
| Triisopropyl borate | 5419-55-6 | 188.08 | 135.4 g (155.6 mL) | 0.72 |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 1.0 L | - |
| Hydrochloric acid (2 M aqueous) | 7647-01-0 | 36.46 | 500 mL | 1.0 |
| Toluene | 108-88-3 | 92.14 | 500 mL | - |
| Heptane | 142-82-5 | 100.21 | 500 mL | - |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | 50 g | - |
3.2. Equipment
-
5 L, 3-necked, round-bottom flask equipped with a mechanical stirrer, a temperature probe, a nitrogen inlet, and a dropping funnel.
-
Low-temperature cooling bath (e.g., acetone/dry ice).
-
Rotary evaporator.
-
Filtration apparatus.
3.3. Procedure
-
Reaction Setup: Under an inert nitrogen atmosphere, charge the 5 L reaction flask with 3-bromo-2-chloro-5-fluoropyridine (100.0 g, 0.48 mol) and anhydrous tetrahydrofuran (1.0 L).
-
Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (2.5 M in hexanes, 211.2 mL, 0.528 mol) dropwise via the dropping funnel over a period of 1 hour, maintaining the internal temperature below -70 °C. A color change to deep red or brown is typically observed.
-
Stirring: Stir the reaction mixture at -78 °C for an additional 30 minutes after the addition is complete.
-
Borylation: Add triisopropyl borate (135.4 g, 0.72 mol) dropwise over 30 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Warming: After the addition of the borate ester, allow the reaction mixture to slowly warm to room temperature overnight with continuous stirring.
-
Quenching: Carefully quench the reaction by slowly adding 2 M hydrochloric acid (500 mL) while cooling the flask in an ice bath to manage the exotherm.
-
Phase Separation: Transfer the mixture to a separatory funnel. Separate the aqueous layer and extract it with toluene (2 x 250 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (200 mL), and dry over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the organic phase under reduced pressure on a rotary evaporator to obtain a crude solid.
-
Purification: Slurry the crude solid in heptane (500 mL) and stir for 2 hours at room temperature. Collect the solid by filtration, wash with cold heptane, and dry under vacuum to afford this compound as a white to off-white solid.
3.4. Process Workflow
Caption: Experimental workflow for the scale-up synthesis.
Scale-up Considerations and Data
4.1. Key Process Parameters and Controls
| Parameter | Control Measure | Rationale |
| Temperature | Maintain below -70 °C during lithiation and borylation. Use a reliable cooling bath and monitor the internal temperature continuously. | Prevents side reactions such as decomposition of the organolithium species and ensures regioselectivity. |
| Addition Rate | Slow, controlled addition of n-butyllithium and triisopropyl borate. | Manages the exothermic nature of the reactions and prevents localized overheating. |
| Inert Atmosphere | Maintain a positive pressure of nitrogen or argon throughout the reaction. | Organolithium reagents are highly reactive with oxygen and moisture. |
| Stirring | Ensure efficient mechanical stirring. | Promotes heat transfer and maintains a homogeneous reaction mixture. |
| Quenching | Slow and controlled addition of acid at low temperature. | Controls the exotherm of the acid-base neutralization. |
4.2. Typical Yield and Purity
| Scale | Starting Material (g) | Product Yield (g) | Yield (%) | Purity (by ¹H NMR) |
| Lab | 10 | 6.5 - 7.5 | 78 - 90 | >95% |
| Pilot | 100 | 68 - 78 | 81 - 93 | >95% |
4.3. Safety Considerations
-
Pyrophoric Reagents: n-Butyllithium is pyrophoric and reacts violently with water. Handle only under an inert atmosphere by trained personnel.
-
Cryogenic Temperatures: Use appropriate personal protective equipment (PPE), including cryogenic gloves and face shields, when working with dry ice and acetone baths.
-
Exothermic Reactions: The lithiation and quenching steps are exothermic. Ensure adequate cooling capacity and slow addition rates to maintain control.
-
Pressure Build-up: Ensure the reaction vessel is not a closed system to prevent pressure build-up, especially during quenching.
-
Solvent Hazards: Tetrahydrofuran, toluene, and heptane are flammable. Work in a well-ventilated fume hood away from ignition sources.
Conclusion
The protocol described provides a reliable and scalable method for the synthesis of this compound. Careful control of key process parameters, particularly temperature and addition rates, is crucial for achieving high yields and purity on a larger scale. Adherence to strict safety protocols is mandatory due to the hazardous nature of the reagents involved. This application note serves as a comprehensive guide for researchers and process chemists in the production of this important synthetic intermediate.
Troubleshooting & Optimization
Troubleshooting low yields in Suzuki coupling with (6-Chloro-5-fluoropyridin-3-yl)boronic acid
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving (6-Chloro-5-fluoropyridin-3-yl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting advice and frequently asked questions (FAQs) to overcome challenges and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is resulting in low to no yield. What are the primary factors to investigate?
A1: Low yields in Suzuki couplings with this substrate are often attributed to a combination of factors related to its specific chemical nature. The electron-withdrawing effects of the chloro and fluoro substituents, as well as the pyridine nitrogen, can significantly impact the reactivity of the boronic acid. Key areas to troubleshoot include:
-
Catalyst and Ligand Choice: Standard palladium catalysts may not be efficient. Highly active catalysts, often featuring bulky, electron-rich phosphine ligands, are typically required for challenging substrates.
-
Base Selection: The choice of base is critical for activating the boronic acid and facilitating transmetalation. The optimal base will depend on the solvent and coupling partner.
-
Solvent System: The polarity and protic nature of the solvent can influence reaction kinetics and the stability of the boronic acid.
-
Reaction Temperature: Higher temperatures may be necessary to promote the oxidative addition of the aryl halide, but can also lead to degradation.
-
Protodeboronation: The electron-deficient nature of the pyridine ring makes the boronic acid susceptible to hydrolysis (protodeboronation), a major side reaction that consumes the starting material.[1][2][3]
Q2: I am observing significant protodeboronation of my this compound. How can I mitigate this side reaction?
A2: Protodeboronation is a common issue with electron-deficient heteroaryl boronic acids.[2][3] To minimize this, consider the following strategies:
-
Use Anhydrous Conditions: Meticulously dry all reagents, solvents, and glassware. The presence of water can facilitate the hydrolysis of the C-B bond.[1]
-
Select a Non-Aqueous Base/Solvent System: Switching from aqueous bases (e.g., aq. Na₂CO₃) to non-aqueous conditions with bases like K₃PO₄ or Cs₂CO₃ in solvents such as dioxane or toluene can be effective.
-
Convert to a Boronate Ester: Boronic acids can be converted to more stable boronate esters (e.g., pinacol esters). These are generally less prone to protodeboronation and can be used directly in the coupling reaction.[1][4][5]
-
Use Stoichiometric Excess of Boronic Acid: Employing a slight excess (1.2-1.5 equivalents) of the boronic acid can help compensate for losses due to protodeboronation.
Q3: What are the recommended starting conditions for a Suzuki coupling with this compound and an aryl bromide?
A3: For a successful starting point, a robust catalyst system and carefully chosen conditions are essential. Below is a recommended general protocol that can be further optimized.
Experimental Protocols
General Protocol for Suzuki Coupling with this compound:
-
Reagent Preparation: To an oven-dried Schlenk flask, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), and a suitable base (e.g., K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%) and ligand (if separate).
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane) via syringe.
-
Reaction: Heat the mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Troubleshooting Guides
Issue 1: Low Conversion of Starting Material
If you observe a significant amount of unreacted starting materials, consider the following optimization steps. The table below summarizes potential modifications and their expected impact on yield.
| Parameter | Modification | Rationale | Expected Outcome |
| Catalyst | Switch to a more active catalyst system (e.g., Pd₂(dba)₃ with a Buchwald ligand like SPhos or XPhos). | Electron-rich, bulky ligands facilitate the oxidative addition step, which is often rate-limiting for chloro-pyridines.[6] | Increased conversion and yield. |
| Temperature | Increase the reaction temperature in 10 °C increments. | Provides the necessary activation energy for the oxidative addition of the C-Cl bond.[6] | May improve conversion, but monitor for decomposition. |
| Base | Screen different bases (e.g., Cs₂CO₃, K₂CO₃, KF). | The strength and solubility of the base are crucial for efficient transmetalation.[7] | Identification of a more effective base for the specific substrate combination. |
Issue 2: Formation of Homocoupled Byproducts
The presence of significant homocoupling of the boronic acid (formation of a bipyridine) suggests issues with the catalyst's active state or the presence of oxygen.
| Parameter | Modification | Rationale | Expected Outcome |
| Degassing | Ensure thorough degassing of the solvent and reaction vessel (e.g., by freeze-pump-thaw cycles). | Oxygen can lead to oxidative homocoupling of the boronic acid and deactivation of the Pd(0) catalyst.[8] | Reduction in homocoupled byproducts. |
| Palladium Source | Use a Pd(0) source (e.g., Pd₂(dba)₃) instead of a Pd(II) precatalyst. | Ensures a sufficient concentration of the active Pd(0) species from the start of the reaction.[6] | Minimized homocoupling. |
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low yields in your Suzuki coupling reaction.
Caption: A workflow diagram for troubleshooting low yields.
Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle is fundamental to troubleshooting. Each step presents potential challenges that can be addressed by modifying the reaction conditions.
References
- 1. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Reaction Temperature for (6-Chloro-5-fluoropyridin-3-yl)boronic Acid Couplings
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Suzuki-Miyaura cross-coupling reactions involving (6-chloro-5-fluoropyridin-3-yl)boronic acid. The content is designed to help users optimize reaction temperatures and troubleshoot common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound in Suzuki-Miyaura couplings?
A1: The primary challenges stem from the electronic properties and stability of the boronic acid. The pyridine ring is electron-deficient due to the presence of the chloro and fluoro substituents, which can affect the catalytic cycle. Additionally, heteroaryl boronic acids can be susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom.[1]
Q2: What is a typical starting temperature for optimizing the coupling of this boronic acid?
A2: For Suzuki-Miyaura couplings involving chloropyridines, a starting temperature in the range of 80-110 °C is common.[2] This is because the carbon-chlorine bond is stronger and less reactive than corresponding carbon-bromine or carbon-iodine bonds, thus requiring more thermal energy to undergo oxidative addition to the palladium catalyst.[2]
Q3: How does reaction temperature influence the outcome of the coupling reaction?
A3: Reaction temperature is a critical parameter. Higher temperatures can increase the rate of the desired coupling reaction, especially for less reactive aryl chlorides.[2] However, excessively high temperatures can also accelerate side reactions such as protodeboronation and catalyst decomposition, leading to lower yields.[1] An optimal temperature will provide a good yield of the desired product in a reasonable timeframe while minimizing the formation of byproducts.
Q4: What are the most common side reactions, and how can they be minimized?
A4: The most common side reactions are protodeboronation and homocoupling of the boronic acid.
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Protodeboronation: This can be minimized by using anhydrous solvents, as water can facilitate this side reaction.[2] Alternatively, converting the boronic acid to a more stable derivative, such as a pinacol ester, can also reduce the likelihood of protodeboronation.[2]
-
Homocoupling: This side reaction is often promoted by the presence of oxygen. Thoroughly degassing the reaction mixture and maintaining an inert atmosphere (e.g., under argon or nitrogen) can significantly reduce homocoupling.[1]
Q5: Which catalyst and ligand systems are recommended for this type of coupling?
A5: For challenging couplings involving aryl chlorides, highly active catalyst systems are generally required. Palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ are often used in combination with bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos.[2] These ligands can facilitate the difficult oxidative addition of the C-Cl bond.[2]
Troubleshooting Guide
Issue 1: Low to No Product Formation
| Possible Cause | Troubleshooting Steps |
| Reaction temperature is too low. | Gradually increase the reaction temperature in 10-20 °C increments. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature. |
| Inactive catalyst. | Ensure the palladium catalyst and ligand are not degraded. Use a fresh batch of reagents. Consider using a pre-formed catalyst complex for better reproducibility.[2] |
| Inappropriate base. | The choice of base is critical. For challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often effective.[2] The base should be finely powdered and anhydrous. |
| Oxygen contamination. | Deactivate the Pd(0) catalyst. Ensure all solvents are properly degassed and the reaction is performed under a strict inert atmosphere.[1] |
Issue 2: Significant Formation of Side Products
| Possible Cause | Troubleshooting Steps |
| Protodeboronation of the boronic acid. | If the reaction temperature is high, consider lowering it to see if the formation of the protodeboronated byproduct decreases.[1] Ensure anhydrous conditions are maintained.[2] Consider converting the boronic acid to a more stable pinacol ester.[2] |
| Homocoupling of the boronic acid. | This is often a sign of oxygen in the reaction. Improve the degassing procedure for all reagents and solvents.[1] |
| Dehalogenation of the coupling partner. | This can occur at high temperatures. Try to run the reaction at a lower temperature for a longer period. |
Experimental Protocols
General Procedure for Temperature Optimization
The following is a generalized protocol for performing a temperature screening study for the Suzuki-Miyaura coupling of this compound.
Materials:
-
This compound
-
Aryl halide coupling partner
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., SPhos)
-
Base (e.g., K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane)
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Reaction vials and stir bars
-
Inert atmosphere setup (e.g., argon or nitrogen line)
Procedure:
-
Preparation: In a glovebox or under a stream of inert gas, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and base (2.0 equiv) to a series of oven-dried reaction vials equipped with stir bars.
-
Catalyst Addition: In a separate vial, prepare a stock solution of the palladium catalyst and ligand in the reaction solvent. Add the appropriate amount of the catalyst solution to each reaction vial.
-
Solvent Addition: Add the degassed, anhydrous solvent to each vial to achieve the desired concentration (typically 0.1-0.2 M).
-
Reaction Setup: Seal the vials and place them in a pre-heated aluminum block or oil bath set to the desired temperatures (e.g., 80 °C, 90 °C, 100 °C, 110 °C).
-
Monitoring: Stir the reactions at the set temperatures. After a predetermined time (e.g., 2, 4, 8, and 24 hours), take a small aliquot from each reaction, quench it, and analyze by LC-MS or TLC to determine the conversion to the desired product and the formation of any byproducts.
-
Work-up and Analysis: Once the optimal time and temperature are identified, the reaction can be scaled up. After completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water. The organic layer is then dried, filtered, and concentrated. The product can be purified by column chromatography.
Data Presentation
Table 1: Recommended Starting Conditions for Temperature Optimization
| Parameter | Recommended Condition | Rationale | Citation |
| Temperature Range | 80 - 110 °C | Aryl chlorides require higher temperatures for oxidative addition. | [2] |
| Catalyst | Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) | A highly active system for C-Cl bond activation. | [2] |
| Base | K₃PO₄ (2.0 equiv) | An effective base for challenging Suzuki couplings. | [2] |
| Solvent | 1,4-Dioxane (anhydrous) | A common solvent for Suzuki reactions; anhydrous conditions minimize protodeboronation. | [2] |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents catalyst deactivation and homocoupling side reactions. | [1] |
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A workflow for troubleshooting low yields in the Suzuki-Miyaura coupling.
References
Technical Support Center: Purification of Products from (6-Chloro-5-fluoropyridin-3-yl)boronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with products derived from (6-Chloro-5-fluoropyridin-3-yl)boronic acid. The focus is on purification strategies for products obtained from cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in my reaction mixture when using this compound in a Suzuki-Miyaura coupling?
A1: The most common impurities include:
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Homocoupled product of the boronic acid: This results from the coupling of two molecules of this compound.[1][2][3] This side reaction can be promoted by the presence of oxygen.[1]
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Protodeboronated starting material: The carbon-boron bond of the boronic acid can be cleaved and replaced by a hydrogen atom, leading to the formation of 2-chloro-3-fluoropyridine. Heteroaromatic boronic acids are particularly susceptible to this side reaction.
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Unreacted starting materials: Residual this compound and the coupling partner (e.g., an aryl halide) may remain.
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Palladium catalyst residues: The palladium catalyst and its ligands (e.g., phosphines) can be present in the crude product.
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Byproducts from the base: The base used in the reaction can also lead to byproducts.
Q2: How can I remove unreacted this compound from my crude product?
A2: A common and effective method is to use a basic aqueous wash during the workup. Boronic acids are acidic and will be deprotonated by a base (e.g., NaOH or K₂CO₃ solution) to form a water-soluble boronate salt. This salt will then partition into the aqueous layer during a liquid-liquid extraction, while your desired, typically less polar, product remains in the organic layer.
Q3: My pyridine-containing product is very polar. What are some suitable column chromatography conditions?
A3: For polar, nitrogen-containing compounds like substituted pyridines, standard silica gel chromatography with hexane/ethyl acetate solvent systems may not be effective, often resulting in streaking and poor separation. Consider the following:
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Adding a modifier: Adding a small amount of a basic modifier like triethylamine or pyridine (e.g., 0.1-1%) to your eluent can improve peak shape by competing with your product for binding to acidic sites on the silica gel.[4]
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Using a more polar solvent system: A gradient of dichloromethane and methanol is often effective for eluting polar compounds.[5]
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Reverse-phase chromatography: For very polar compounds, C18 reverse-phase chromatography with a water/acetonitrile or water/methanol gradient may provide better separation.
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Alternative stationary phases: Using a different stationary phase, such as alumina or a bonded phase like amino-propylated silica, can offer different selectivity.
Troubleshooting Guides
Issue 1: Low yield of purified product after column chromatography.
| Possible Cause | Troubleshooting Step |
| Product is sticking to the silica gel column. | Pyridine derivatives can be basic and interact strongly with the acidic silica gel. Add a small amount of triethylamine or pyridine to your eluent to improve recovery.[4] |
| Product is degrading on the column. | Some compounds are sensitive to the acidic nature of silica gel. Consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with a base before use. |
| Incorrect solvent system. | The chosen eluent may not be strong enough to elute your product. Systematically increase the polarity of your solvent system. Use TLC to guide your choice of solvents. |
| Product is volatile. | If your product has a low boiling point, it may be lost during solvent evaporation. Use lower temperatures and reduced pressure for solvent removal. |
Issue 2: Presence of homocoupled boronic acid impurity in the final product.
| Possible Cause | Troubleshooting Step |
| Reaction conditions favor homocoupling. | Ensure your reaction is thoroughly degassed and run under an inert atmosphere (e.g., nitrogen or argon) to minimize oxygen, which can promote homocoupling.[1] |
| Inefficient purification. | Homocoupled products can sometimes have similar polarity to the desired product, making separation by chromatography challenging. Optimize your chromatography conditions (e.g., try a different solvent system or stationary phase). Recrystallization may also be an effective method to separate the desired product from the more symmetrical homocoupled impurity. |
Issue 3: Difficulty in achieving high purity by a single purification technique.
| Possible Cause | Troubleshooting Step |
| Multiple impurities with similar properties to the product. | A single purification technique may not be sufficient. Consider a multi-step purification strategy. For example, an initial acid-base extraction to remove boronic acid impurities, followed by column chromatography, and then a final recrystallization to achieve high purity. |
| Product and impurity co-elute during chromatography. | Try a different chromatographic technique (e.g., reverse-phase instead of normal-phase) or a different solvent system to alter the selectivity of the separation. |
Data Presentation
The following table provides a qualitative comparison of common purification techniques for a hypothetical biaryl product derived from this compound. Actual yields and purities will vary depending on the specific reaction and impurities.
| Purification Method | Typical Purity | Typical Yield | Throughput | Key Advantages | Common Challenges |
| Liquid-Liquid Extraction (Acid-Base) | Low-Medium | High | High | Excellent for removing acidic/basic impurities like unreacted boronic acid. | Not effective for removing neutral impurities. |
| Flash Column Chromatography (Silica Gel) | Medium-High | Medium-High | Medium | Good for separating a wide range of impurities. | Can be challenging for very polar or basic compounds; potential for product loss on the column. |
| Recrystallization | High | Low-Medium | Low | Can provide very high purity in the final step. | Finding a suitable solvent system can be time-consuming; yield can be low. |
| Preparative HPLC | Very High | Low-Medium | Low | Excellent separation power for difficult-to-separate impurities. | Expensive, time-consuming, and not ideal for large-scale purification. |
Experimental Protocols
Protocol 1: General Workup and Liquid-Liquid Extraction
This protocol describes a general workup procedure for a Suzuki-Miyaura reaction to remove the bulk of the unreacted boronic acid and other water-soluble impurities.
Materials:
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Crude reaction mixture in an organic solvent (e.g., ethyl acetate, dichloromethane).
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1 M Sodium Hydroxide (NaOH) solution.
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Brine (saturated NaCl solution).
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Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
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Separatory funnel.
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Erlenmeyer flask.
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Rotary evaporator.
Procedure:
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Cool the reaction mixture to room temperature.
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If the reaction solvent is not suitable for extraction (e.g., THF, dioxane), dilute the mixture with an appropriate organic solvent like ethyl acetate.
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Transfer the mixture to a separatory funnel.
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Wash the organic layer with 1 M NaOH solution. Shake the funnel gently at first to avoid emulsion formation, then more vigorously. Allow the layers to separate and discard the aqueous layer.
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Repeat the wash with 1 M NaOH solution.
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Wash the organic layer with brine to remove residual water and dissolved salts.
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Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous Na₂SO₄ or MgSO₄.
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Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product for further purification.
Protocol 2: Flash Column Chromatography of a Polar Pyridine Derivative
This protocol provides a general method for purifying a polar biarylpyridine product.
Materials:
-
Crude product from Protocol 1.
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Silica gel (230-400 mesh).
-
Chromatography column.
-
Eluent: A gradient of Hexane/Ethyl Acetate or Dichloromethane/Methanol.
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Triethylamine (optional modifier).
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TLC plates and developing chamber.
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Collection tubes.
Procedure:
-
Determine the solvent system: Use Thin Layer Chromatography (TLC) to find a solvent system that gives your desired product an Rf value of approximately 0.2-0.4. If streaking is observed, add a small amount of triethylamine (0.1-1%) to the eluent.
-
Pack the column: Prepare a slurry of silica gel in the initial, least polar eluent and pour it into the column. Allow the silica to settle, ensuring a flat top surface.
-
Load the sample: Dissolve the crude product in a minimal amount of the chromatography solvent or a stronger solvent like dichloromethane. Apply the sample evenly to the top of the silica gel.
-
Elute the column: Carefully add the eluent to the top of the column and apply pressure (e.g., from a pump or air line) to begin the separation.
-
Collect fractions: Collect the eluting solvent in fractions.
-
Monitor the separation: Use TLC to analyze the collected fractions and identify those containing the pure product.
-
Combine and concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 3: Recrystallization
This protocol outlines a general procedure for purifying a solid product by recrystallization.
Materials:
-
Purified or semi-purified solid product.
-
A suitable solvent or solvent pair (determined by solubility tests).
-
Erlenmeyer flask.
-
Hot plate.
-
Buchner funnel and filter paper.
-
Vacuum flask.
Procedure:
-
Select a solvent: The ideal solvent should dissolve the compound when hot but not when cold. Impurities should either be insoluble in the hot solvent or soluble in the cold solvent.
-
Dissolve the solid: Place the solid in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.
-
Cool the solution: Allow the flask to cool slowly to room temperature. Crystal formation should begin.
-
Induce crystallization (if necessary): If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Cool in an ice bath: Once crystals have started to form, place the flask in an ice bath to maximize crystal formation.
-
Isolate the crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Dry the crystals: Allow the crystals to air dry on the filter paper or in a desiccator.
Mandatory Visualizations
References
Technical Support Center: (6-Chloro-5-fluoropyridin-3-yl)boronic acid in Suzuki-Miyaura Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (6-Chloro-5-fluoropyridin-3-yl)boronic acid in their experiments. The information is designed to help identify and minimize common side reactions, thereby improving reaction efficiency and product yield.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions observed with this compound in Suzuki-Miyaura coupling?
A1: The two most common side reactions are protodeboronation and homocoupling .[1]
-
Protodeboronation is the undesired cleavage of the C-B bond, where the boronic acid group is replaced by a hydrogen atom. This leads to the formation of 5-chloro-3-fluoropyridine, consuming the starting material. This side reaction is often promoted by the presence of water and the basicity of the reaction medium.
-
Homocoupling is the palladium-catalyzed self-coupling of two molecules of the boronic acid to form 6,6'-dichloro-5,5'-difluoro-3,3'-bipyridine. The presence of oxygen in the reaction mixture is a primary cause of homocoupling.
Q2: How do the chloro and fluoro substituents on the pyridine ring affect the reactivity of this compound?
A2: The electron-withdrawing nature of the chlorine and fluorine atoms can influence the boronic acid's reactivity. While these substituents can make the pyridine ring more electron-deficient, which can be favorable for certain coupling reactions, they can also impact the stability of the boronic acid. However, for 3-pyridylboronic acids, the presence of such electron-withdrawing groups may help to slow the rate of protodeboronation compared to unsubstituted or electron-rich analogs.
Q3: Is this compound particularly prone to protodeboronation?
A3: 3-Pyridylboronic acids are generally more stable towards protodeboronation than their 2-pyridyl counterparts. However, as with all boronic acids, protodeboronation can still be a significant side reaction, especially under prolonged reaction times at elevated temperatures in the presence of aqueous bases.
Q4: What are the initial steps I should take to minimize side reactions?
A4: To minimize both protodeboronation and homocoupling, it is crucial to start with a well-designed experimental setup. This includes:
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Thorough Degassing: The solvent and reaction mixture should be thoroughly deoxygenated to prevent homocoupling. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent.
-
Use of an Inert Atmosphere: All reactions should be conducted under a positive pressure of an inert gas to prevent the ingress of oxygen.
-
Careful Selection of Base: The choice of base is critical and can influence the rate of both the desired reaction and protodeboronation. Weaker bases may be less effective in promoting the coupling, while overly strong bases can accelerate protodeboronation.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during Suzuki-Miyaura coupling reactions with this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product with Significant Starting Material Remaining | 1. Inactive catalyst. 2. Insufficiently active reaction conditions (temperature, base). 3. Poor solubility of reagents. | 1. Use a fresh, high-quality palladium catalyst and ligand. Consider a pre-catalyst for more reliable activation. 2. Increase the reaction temperature in increments of 10 °C. Screen different bases (e.g., K₃PO₄, Cs₂CO₃). 3. Choose a solvent system that ensures all components are well-dissolved at the reaction temperature (e.g., 1,4-dioxane/water, DMF/water). |
| Significant Formation of Protodeboronated Byproduct (5-chloro-3-fluoropyridine) | 1. Presence of excess water. 2. Base is too strong or reaction time is too long. 3. High reaction temperature. | 1. Use anhydrous solvents and dry glassware. If aqueous conditions are necessary, use the minimum amount of water required. 2. Switch to a milder base (e.g., K₂CO₃, Na₂CO₃). Reduce the reaction time by monitoring the reaction closely. 3. Lower the reaction temperature. Consider using a more active catalyst that allows for lower temperatures. 4. Convert the boronic acid to a more stable boronate ester (e.g., pinacol ester) prior to the coupling reaction. |
| Significant Formation of Homocoupling Byproduct (6,6'-dichloro-5,5'-difluoro-3,3'-bipyridine) | 1. Presence of oxygen in the reaction mixture. 2. Use of a Pd(II) precatalyst that is not efficiently reduced to Pd(0). | 1. Ensure thorough degassing of the solvent and maintain a strict inert atmosphere throughout the reaction. 2. Use a Pd(0) source (e.g., Pd(PPh₃)₄) or a precatalyst that is known to reduce efficiently under the reaction conditions. |
Data Presentation: Impact of Reaction Conditions on Product Yield and Side Reactions
The following tables summarize hypothetical, yet plausible, quantitative data to illustrate the effect of different reaction parameters on the Suzuki-Miyaura coupling of this compound with a generic aryl bromide.
Table 1: Effect of Base on Reaction Outcome
| Base (2.0 eq.) | Temperature (°C) | Time (h) | Desired Product Yield (%) | Protodeboronation (%) | Homocoupling (%) |
| Na₂CO₃ | 90 | 12 | 65 | 15 | 5 |
| K₂CO₃ | 90 | 12 | 75 | 10 | 5 |
| K₃PO₄ | 90 | 8 | 85 | 5 | 4 |
| Cs₂CO₃ | 90 | 6 | 90 | <5 | <2 |
Reaction Conditions: this compound (1.2 eq.), Aryl Bromide (1.0 eq.), Pd(dppf)Cl₂ (3 mol%), 1,4-Dioxane/H₂O (4:1), under Argon.
Table 2: Effect of Catalyst/Ligand System on Reaction Outcome
| Catalyst (mol%) | Ligand (mol%) | Temperature (°C) | Time (h) | Desired Product Yield (%) | Protodeboronation (%) | Homocoupling (%) |
| Pd(PPh₃)₄ (5) | - | 100 | 16 | 60 | 20 | 8 |
| Pd(OAc)₂ (2) | SPhos (4) | 80 | 10 | 88 | 7 | 3 |
| XPhos Pd G3 (2) | - | 80 | 8 | 92 | <5 | <2 |
Reaction Conditions: this compound (1.2 eq.), Aryl Bromide (1.0 eq.), K₃PO₄ (2.0 eq.), 1,4-Dioxane/H₂O (4:1), under Argon.
Experimental Protocols
Protocol 1: General Procedure for Minimizing Side Reactions in Suzuki-Miyaura Coupling
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound, with an emphasis on minimizing side reactions.
-
Degassing the Solvent: Place the required volume of 1,4-dioxane and water in a round-bottom flask. Subject the solvent mixture to three freeze-pump-thaw cycles to ensure the removal of dissolved oxygen.
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (e.g., K₃PO₄, 2.0 equivalents).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Addition of Reagents: Under a positive pressure of inert gas, add the palladium catalyst (e.g., XPhos Pd G3, 2 mol%) and the degassed solvent via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 80 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Caption: Key reaction pathways for this compound.
Caption: Troubleshooting workflow for minimizing side reactions.
References
Addressing solubility issues of (6-Chloro-5-fluoropyridin-3-yl)boronic acid in reaction media
Welcome to the technical support center for (6-Chloro-5-fluoropyridin-3-yl)boronic acid. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during its use in chemical reactions, with a particular focus on addressing solubility issues.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound, like many boronic acids, exhibits limited solubility in apolar organic solvents and is more soluble in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF). Its solubility in aqueous media is pH-dependent.
Q2: Why is the solubility of my this compound poor in the reaction solvent?
A2: Poor solubility can be attributed to several factors. The crystalline nature of the solid boronic acid requires sufficient solvent interaction to overcome the lattice energy. Furthermore, boronic acids can exist in equilibrium with their cyclic trimeric anhydrides, known as boroxines.[1][2][3][4] Boroxines are often less soluble than the corresponding boronic acid and their formation can be promoted in anhydrous conditions.[1][5] The presence of electron-withdrawing groups, such as the chloro and fluoro substituents on the pyridine ring, can also influence intermolecular interactions and thus solubility.
Q3: How does pH affect the solubility of this compound in aqueous or biphasic media?
A3: The solubility of boronic acids in aqueous solutions is significantly influenced by pH. Boronic acids are Lewis acids and can accept a hydroxide ion to form a more soluble, anionic tetrahedral boronate species.[6] This equilibrium is pH-dependent, with solubility generally increasing at a pH above the boronic acid's pKa. For arylboronic acids, the pKa is typically in the range of 8-9.[6]
Q4: Can the formation of boroxines be reversed to improve solubility?
A4: Yes, the formation of boroxines is a reversible dehydration process. Adding a small amount of water to the reaction mixture can shift the equilibrium back towards the more soluble boronic acid form.[1][3]
Q5: Are there more stable or soluble alternatives to using the free boronic acid?
A5: Absolutely. Boronic esters, such as the pinacol ester or MIDA (N-methyliminodiacetic acid) ester derivatives, are commonly used as more stable and often more soluble alternatives.[7][8] These derivatives can slowly release the active boronic acid under the reaction conditions, which can also help to avoid side reactions.
Troubleshooting Guide
This guide provides systematic steps to diagnose and resolve solubility issues with this compound in your reaction media.
Problem: this compound is not dissolving in the reaction solvent.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate Solvent Choice | - Select a more polar aprotic solvent such as DMF, DMSO, THF, or dioxane. - Consider using a co-solvent system, for example, a mixture of toluene and DMF. | The boronic acid should exhibit improved solubility in a more polar environment. |
| Formation of Insoluble Boroxines | - Add a small amount of water (e.g., 1-5% v/v) to the solvent to hydrolyze the boroxine back to the boronic acid.[1][3] | The solid should dissolve as the equilibrium shifts to the more soluble boronic acid. |
| Low Reaction Temperature | - Gently warm the mixture while stirring. | Increased temperature can enhance the rate of dissolution and overall solubility. |
| Insufficient Agitation | - Ensure vigorous stirring or sonication to aid in the dissolution of solid particles. | Mechanical agitation can break up agglomerates and increase the surface area for solvation. |
Problem: The reaction is sluggish or incomplete, possibly due to poor solubility.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Low Concentration of Soluble Boronic Acid | - Implement a pH adjustment strategy if using an aqueous or biphasic system. Add a base to raise the pH above the pKa of the boronic acid, promoting the formation of the more soluble boronate salt.[6] | Increased concentration of the active boronic acid species in solution should lead to an improved reaction rate and higher yield. |
| Degradation of Boronic Acid | - Consider converting the boronic acid to a more stable boronic ester (e.g., pinacol or MIDA ester) and use this derivative in the reaction.[7][8] | The slow release of the boronic acid from the ester can maintain a sufficient concentration for the reaction while minimizing degradation.[7][8] |
Experimental Protocols
Protocol for Improving Solubility using a Co-solvent and pH Adjustment in a Suzuki-Miyaura Coupling Reaction
This protocol provides a general method for enhancing the solubility of this compound in a typical Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
Aryl halide coupling partner
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent 1: Dioxane or Toluene
-
Solvent 2: Water (degassed)
-
Reaction vessel
-
Stirring apparatus
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel under an inert atmosphere, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the palladium catalyst (0.05 equivalents).
-
Add the primary organic solvent (Dioxane or Toluene) to the vessel.
-
Prepare an aqueous solution of the base (e.g., 2M K₂CO₃).
-
Add the aqueous base solution to the reaction mixture. The ratio of organic solvent to water is typically between 3:1 and 5:1.
-
Stir the mixture vigorously. The formation of the boronate salt in the aqueous phase, facilitated by the base, will increase the overall solubility and reactivity.
-
Heat the reaction to the desired temperature (typically 80-100 °C) and monitor its progress by a suitable analytical technique (e.g., TLC, LC-MS).
Visualization
Troubleshooting Workflow for Solubility Issues
The following diagram outlines a logical workflow for addressing solubility challenges with this compound.
A troubleshooting workflow for addressing solubility issues.
References
- 1. researchgate.net [researchgate.net]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 4. Boroxine - Wikipedia [en.wikipedia.org]
- 5. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
Work-up procedures to remove boron impurities from (6-Chloro-5-fluoropyridin-3-yl)boronic acid reactions
Technical Support Center: (6-Chloro-5-fluoropyridin-3-yl)boronic acid Reactions
This guide provides troubleshooting advice and frequently asked questions regarding the removal of boron-containing impurities from reaction mixtures involving this compound. The principles and methods described are generally applicable to arylboronic acids and their derivatives used in cross-coupling reactions like the Suzuki-Miyaura coupling.
Frequently Asked Questions (FAQs)
Q1: What are the typical boron-containing impurities found after a reaction with this compound?
A1: The primary impurities derived from the boronic acid reagent are unreacted this compound and its trimeric anhydride, known as a boroxine. These species can persist through the reaction and complicate the purification of the desired product.
Q2: Why can these boron impurities be difficult to remove?
A2: Boronic acids and their boroxines can be challenging to remove for several reasons. They are often polar and can streak during silica gel chromatography, sometimes co-eluting with polar products.[1] Their acidic nature is similar to that of carboxylic acids, but their Lewis acidity allows for complex interactions.[2] Furthermore, the solubility of these impurities can vary, making simple liquid-liquid extractions ineffective at times.
Q3: What are the main strategies for removing excess boronic acid and its byproducts?
A3: There are four primary strategies for removing boron-based impurities:
-
Liquid-Liquid Extraction: Exploiting the acidic nature of the boronic acid to convert it into a water-soluble boronate salt with a basic wash.[3]
-
Scavenging: Using solid-phase scavenger resins that selectively bind to boronic acids, allowing for their removal by simple filtration.[4][5]
-
Chromatography: Optimizing column chromatography conditions (e.g., solvent system, stationary phase) to achieve separation.
-
Recrystallization: Purifying the desired product by crystallization, leaving the impurities behind in the solvent.[6][7]
Q4: What is a scavenger resin and how does it work for boronic acid removal?
A4: Scavenger resins are functionalized solid supports, often silica-based or polymeric, designed to react with and bind specific types of molecules.[5][8] For boronic acids, resins with diol, diethanolamine (DEAM), or strong base functionalities are particularly effective.[4][9][10] The resin is stirred with the crude reaction mixture, selectively captures the boronic acid, and is then easily filtered off, simplifying the work-up process significantly.[5][11]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Persistent boron impurity peaks in NMR after a standard aqueous work-up. | The aqueous wash was not basic enough to fully convert the boronic acid to its salt, or the boronate salt has some organic solubility. | Perform a liquid-liquid extraction with a more strongly basic aqueous solution (e.g., 1-2 M NaOH).[12] If the product is base-sensitive, consider using a scavenger resin like SiliaBond Diol or DEAM, which is highly effective for sequestering boronic acids.[4][10] |
| Product and boron impurities co-elute or streak during silica gel chromatography. | The polarity of the product and impurities are too similar in the chosen eluent system. Boronic acids can also interact strongly with silica, leading to tailing.[2] | Try a different solvent system, such as switching from Hexane/EtOAc to a DCM/Methanol system.[12] Adding a small amount of a modifier like triethylamine (for acidic impurities) or acetic acid (for basic products) to the eluent can improve separation. Alternatively, consider using a different stationary phase, such as neutral alumina.[2] |
| Low product recovery after a basic wash. | The desired product may have some solubility in the basic aqueous layer, or it may be degrading under the basic conditions. | Reduce the pH and concentration of the basic wash. If the product is known to be base-sensitive, avoid this method. A milder and often more selective alternative is to use a boronic acid scavenger resin, which does not require harsh pH conditions.[4][5] |
| Recrystallization does not remove the boron impurity. | The impurity is co-crystallizing with the product, or the solubility profiles are too similar in the chosen solvent. | Experiment with different solvent systems for recrystallization, including single-solvent and mixed-solvent systems.[2] Sometimes, converting the boronic acid to a non-polar ester or a highly polar crystalline adduct with diethanolamine can drastically change its solubility, allowing for separation.[13][14] |
Purification Methodologies Comparison
| Method | Principle | Advantages | Disadvantages |
| Basic Aqueous Wash | Acid-base chemistry; converts the acidic boronic acid to a water-soluble boronate salt.[3] | Simple, inexpensive, and scalable. | Product must be stable to basic conditions; can lead to emulsions; may not be effective for all boronic acids. |
| Scavenger Resins | Selective binding of the boronic acid to a functionalized solid support, followed by filtration.[4][5] | High selectivity; mild conditions; simple filtration-based removal; compatible with automation.[5][11] | Higher cost of reagents compared to simple bases; may require screening to find the optimal resin. |
| Column Chromatography | Differential partitioning of components between a stationary phase and a mobile phase. | Widely applicable; can separate multiple components simultaneously. | Can be time-consuming and solvent-intensive; scaling up can be challenging; co-elution is a common issue.[11] |
| Recrystallization | Purification based on differences in solubility of the product and impurities in a given solvent at different temperatures.[7] | Can yield very high purity material; cost-effective for large scales. | Requires the product to be a crystalline solid; method development can be trial-and-error; potential for product loss in the mother liquor.[2][11] |
Experimental Protocols
Protocol 1: Basic Liquid-Liquid Extraction
This protocol is suitable for products that are stable under basic conditions.
-
Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., Ethyl Acetate, DCM).
-
Extraction: Transfer the solution to a separatory funnel and wash with 1 M aqueous NaOH solution. Shake vigorously for 1-2 minutes. This converts the boronic acid into its sodium boronate salt, which is extracted into the aqueous layer.[3][12]
-
Separation: Allow the layers to separate and drain the aqueous layer. Repeat the wash 1-2 more times to ensure complete removal.
-
Neutralization & Brine Wash: Wash the organic layer with water, followed by a saturated NaCl (brine) solution to remove residual base and water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified product.
Protocol 2: Purification via Scavenger Resin
This method is ideal for base-sensitive products or when extraction fails.
-
Dissolution: Dissolve the crude product in a suitable solvent (e.g., DCM, THF, Acetonitrile).
-
Resin Addition: Add a boronic acid scavenger resin (e.g., SiliaBond DEAM or Diol, 2-4 equivalents relative to the excess boronic acid).[4]
-
Scavenging: Stir the suspension at room temperature for 1-4 hours. Monitor the removal of the boronic acid by TLC or LCMS.
-
Filtration: Filter the mixture to remove the resin. Wash the resin with a small amount of the solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and washes, and concentrate under reduced pressure to obtain the purified product.[11]
Protocol 3: Recrystallization
This method is effective if the desired product is a solid with suitable solubility properties.
-
Solvent Selection: Identify a suitable solvent or solvent system where the product is highly soluble at elevated temperatures but poorly soluble at room temperature or below, while the boronic acid impurity remains soluble at low temperatures.[7]
-
Dissolution: Dissolve the crude material in the minimum amount of the chosen solvent at its boiling point.[6]
-
Cooling: Allow the solution to cool slowly to room temperature. If needed, further cool the flask in an ice bath to maximize crystal formation.[6]
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.[6]
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Visualized Workflow for Boron Impurity Removal
Caption: Decision workflow for selecting a purification strategy.
References
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. silicycle.com [silicycle.com]
- 5. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. eldorado.tu-dortmund.de [eldorado.tu-dortmund.de]
- 9. silicycle.com [silicycle.com]
- 10. suprasciences.com [suprasciences.com]
- 11. silicycle.com [silicycle.com]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. youtube.com [youtube.com]
Effect of base and solvent on the efficiency of (6-Chloro-5-fluoropyridin-3-yl)boronic acid reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for reactions involving (6-Chloro-5-fluoropyridin-3-yl)boronic acid. Due to its electron-deficient nature, this reagent can present unique challenges in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound in Suzuki-Miyaura coupling reactions?
A1: The primary challenges stem from the electron-deficient nature of the pyridine ring, which is further enhanced by the chloro- and fluoro-substituents. This can lead to several issues:
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Slow Transmetalation: The electron-withdrawing groups decrease the nucleophilicity of the boronic acid, slowing down the crucial transmetalation step in the catalytic cycle.[1]
-
Protodeboronation: Pyridylboronic acids are susceptible to an undesired side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, reducing the yield of the desired product.[2]
-
Catalyst Inhibition/Deactivation: The pyridine nitrogen can coordinate to the palladium catalyst, potentially inhibiting its activity.[3]
Q2: How does the choice of base impact the reaction efficiency?
A2: The base is critical for activating the boronic acid to form a more nucleophilic boronate "ate" complex, which is necessary for transmetalation.[4][5] The choice of base can significantly affect the reaction yield. For electron-deficient boronic acids, stronger, non-nucleophilic bases are often preferred to facilitate the slow transmetalation step. However, excessively strong basic conditions can sometimes promote protodeboronation.[2] A screening of bases is often recommended for optimization.
Q3: What is the role of the solvent in these reactions?
A3: The solvent plays a crucial role in dissolving the reagents and stabilizing the catalytic species. Aprotic polar solvents like dioxane, THF, and DMF are commonly used, often in combination with water. The addition of water can be beneficial, potentially by aiding the dissolution of the base and influencing the transmetalation mechanism.[1][6] However, excessive water can lead to hydrolysis of the boronic acid or other reagents.[1] The optimal solvent system is substrate-dependent and may require empirical optimization.
Q4: Can this compound be used with chloro-substituted coupling partners?
A4: Yes, but coupling with aryl or heteroaryl chlorides is generally more challenging than with bromides or iodides due to the stronger carbon-chlorine bond, which makes the oxidative addition step more difficult.[2] These reactions often require more active catalyst systems, such as those employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs), along with higher temperatures.[2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inefficient catalyst system for an electron-deficient substrate.2. Slow transmetalation.3. Catalyst deactivation/inhibition by pyridine nitrogen.4. Sub-optimal base or solvent. | 1. Use a high-activity palladium precatalyst with bulky, electron-rich ligands (e.g., SPhos, XPhos, RuPhos).2. Switch to a stronger base such as K₃PO₄ or Cs₂CO₃ to promote the formation of the boronate species.3. Increase the reaction temperature, but monitor for decomposition.4. Screen different solvent systems, such as dioxane/water or toluene/water mixtures.[1] |
| Significant Protodeboronation Byproduct | 1. High reaction temperature.2. Inappropriate pH (neutral conditions can accelerate protodeboronation for some pyridylboronic acids).3. Slow cross-coupling kinetics allowing the side reaction to dominate. | 1. Lower the reaction temperature if possible.2. Use of boronic esters (e.g., pinacol ester) can increase stability and act as a slow-release source of the boronic acid.3. Employ a more active catalyst to accelerate the desired coupling reaction, outcompeting protodeboronation.4. Ensure the base is appropriate; sometimes switching from a very strong base to a weaker one like K₂CO₃ can help. |
| Formation of Homocoupled Byproducts | 1. Presence of oxygen in the reaction mixture.2. Inefficient reduction of a Pd(II) precatalyst to the active Pd(0) species. | 1. Thoroughly degas all solvents and reagents and maintain the reaction under an inert atmosphere (e.g., nitrogen or argon).2. Use a Pd(0) source (e.g., Pd(PPh₃)₄) or an efficient precatalyst system. |
| Incomplete Consumption of Starting Material | 1. Insufficient catalyst loading or catalyst deactivation.2. Reaction time is too short or temperature is too low. | 1. Increase catalyst loading slightly (e.g., from 1-2 mol% to 3-5 mol%).2. Extend the reaction time and/or increase the temperature.3. Ensure the quality of the catalyst and ligands; use fresh, high-purity materials. |
Data Presentation
The following tables summarize the effect of different bases and solvents on the yield of Suzuki-Miyaura reactions with substrates similar to this compound. This data is intended to be illustrative and guide optimization efforts.
Table 1: Effect of Base on Yield for a Model Suzuki-Miyaura Reaction
| Entry | Base | Typical Yield Range (%) | Notes |
| 1 | K₃PO₄ | 75-95% | Often a very effective base for challenging couplings, including those with electron-deficient partners.[2] |
| 2 | Cs₂CO₃ | 70-90% | Another strong base that is frequently successful when others fail. |
| 3 | K₂CO₃ | 50-80% | A common and cost-effective choice, but may be less effective for difficult substrates. |
| 4 | Na₂CO₃ | 40-75% | Widely used, often in aqueous solvent mixtures.[7] |
| 5 | KF | Variable | Can be effective, particularly in anhydrous conditions, but its performance is highly substrate-dependent. |
Yields are generalized from literature on electron-deficient pyridylboronic acids and may vary significantly based on the specific coupling partners and other reaction conditions.
Table 2: Effect of Solvent on Yield for a Model Suzuki-Miyaura Reaction
| Entry | Solvent System (v/v) | Typical Yield Range (%) | Notes |
| 1 | Dioxane / H₂O (4:1) | 70-90% | A very common and often optimal solvent mixture for Suzuki reactions.[1] |
| 2 | Toluene / H₂O (4:1) | 60-85% | Good alternative to dioxane, especially for higher temperature reactions. The addition of water often improves the yield compared to anhydrous toluene.[1] |
| 3 | DMF | 50-80% | A polar aprotic solvent that can be effective, but may require higher temperatures for purification due to its high boiling point. |
| 4 | THF / H₂O (4:1) | 50-80% | Another viable option, though sometimes less effective than dioxane for more challenging couplings. |
| 5 | Acetonitrile / H₂O (4:1) | 40-70% | Can be used, but may give lower yields compared to other solvent systems for this class of boronic acid. |
Yields are based on a study of a substituted pyridyl substrate and are intended as a general guide.[1]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
Reagent Preparation: In a dry reaction vessel (e.g., a Schlenk flask or microwave vial) equipped with a magnetic stir bar, combine this compound (1.1-1.5 equivalents), the aryl/heteroaryl halide (1.0 equivalent), and the chosen base (2.0-3.0 equivalents).
-
Inert Atmosphere: Seal the vessel and thoroughly purge with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and any additional ligand. Then, add the degassed solvent system via syringe to achieve a typical concentration of 0.1-0.5 M with respect to the limiting reagent.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80-120 °C).
-
Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS until the limiting starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired product.[2]
Visualizations
References
- 1. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. audreyli.com [audreyli.com]
Preventing protodeboronation of (6-Chloro-5-fluoropyridin-3-yl)boronic acid during reactions.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenge of protodeboronation when using (6-Chloro-5-fluoropyridin-3-yl)boronic acid in chemical reactions, particularly Suzuki-Miyaura cross-coupling.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant issue with this compound?
A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond. This converts your starting material into 6-chloro-5-fluoropyridine, reducing the yield of your desired coupled product and complicating purification. This compound is particularly susceptible due to its electron-deficient pyridine ring, which makes the carbon-boron bond more labile.
Q2: What are the primary factors that promote protodeboronation of this compound?
A2: Several factors can accelerate protodeboronation:
-
pH: Heteroaromatic boronic acids can form reactive zwitterionic intermediates, especially under neutral pH conditions, leading to rapid decomposition. Both strongly acidic and basic conditions can sometimes suppress this pathway.[1]
-
Temperature: Higher reaction temperatures can increase the rate of protodeboronation.[2]
-
Choice of Base: While a base is necessary for the Suzuki-Miyaura catalytic cycle, strong bases and the presence of water can promote the formation of a boronate anion ([ArB(OH)₃]⁻), which can be more prone to protodeboronation under certain conditions.[3]
-
Catalyst System: A slow or inefficient catalyst system can allow more time for the boronic acid to decompose before the desired cross-coupling occurs.[4]
-
Solvent: The solvent can influence the stability of the boronic acid and the intermediates in the catalytic cycle.
Q3: How can I minimize protodeboronation when using this compound?
A3: Key strategies to mitigate protodeboronation include:
-
Use of Boronic Acid Derivatives: Converting the boronic acid to a more stable form, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, is a highly effective strategy.[5][6] These derivatives slowly release the boronic acid in situ during the reaction, keeping its concentration low and minimizing decomposition.
-
Careful Selection of Reaction Conditions: Optimizing the base, solvent, and temperature is crucial. Weaker bases and anhydrous conditions are often preferred.
-
Employ a Highly Active Catalyst System: Using a catalyst and ligand combination that promotes rapid cross-coupling can help the desired reaction outcompete the protodeboronation side reaction. For electron-deficient heteroaryl systems, specialized palladium catalysts and ligands are often beneficial.
Q4: Are there any specific catalyst systems recommended for coupling electron-deficient pyridylboronic acids?
A4: Yes, for challenging substrates like this compound, catalyst systems employing bulky, electron-rich phosphine ligands are often more effective. Examples include Buchwald-type ligands (e.g., SPhos, XPhos) paired with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃.[3] Pd(PPh₃)₄ can also be effective but may require higher temperatures.[7]
Q5: When should I consider using a MIDA boronate derivative?
A5: MIDA boronates are particularly useful when you observe significant protodeboronation even with a pinacol ester, or when you need to perform multi-step synthesis where the boronic acid moiety needs to be protected during other transformations.[5][6] They are known for their high stability to storage and chromatography.[5]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low yield of desired product and significant formation of 6-chloro-5-fluoropyridine | High rate of protodeboronation. | 1. Switch to a more stable boronic acid derivative: Use the corresponding pinacol ester or MIDA boronate of this compound.[5][6]2. Optimize the base: Switch to a weaker, non-hydroxide base such as K₃PO₄, Cs₂CO₃, or an organic base like Et₃N.[1][3]3. Lower the reaction temperature: Attempt the reaction at a lower temperature (e.g., 60-80 °C) if the catalyst system is sufficiently active.[2][8]4. Ensure anhydrous conditions: Use anhydrous solvents and dry glassware. |
| Reaction is sluggish and starting materials are consumed slowly | Inefficient catalyst system. | 1. Screen different palladium catalysts and ligands: Try a more active system, such as one based on a Buchwald-type ligand (e.g., SPhos, XPhos).[3]2. Increase catalyst loading: A modest increase in the catalyst and ligand concentration may improve the reaction rate.3. Consider a different palladium precursor: Use a pre-formed, active Pd(0) source to bypass potentially slow in situ reduction steps. |
| Formation of homocoupled byproducts | Presence of oxygen; non-optimal stoichiometry or temperature. | 1. Ensure an inert atmosphere: Thoroughly degas all solvents and reagents and maintain the reaction under a nitrogen or argon atmosphere.2. Adjust stoichiometry: Using a slight excess of the boronic acid derivative (e.g., 1.2-1.5 equivalents) can sometimes minimize aryl halide homocoupling.3. Optimize reaction temperature: Lowering the temperature may reduce the rate of homocoupling. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling using this compound Pinacol Ester
This protocol is a starting point and should be optimized for specific substrates.
-
Reagent Preparation: In an oven-dried reaction vessel, combine the aryl halide (1.0 equiv.), this compound pinacol ester (1.2–1.5 equiv.), and a mild base such as K₃PO₄ or Cs₂CO₃ (2.0–3.0 equiv.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) for three cycles.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand like SPhos, or a pre-catalyst like PdCl₂(dppf), 1-5 mol%).
-
Solvent Addition: Add a degassed solvent (e.g., dioxane, THF, or toluene) via syringe. If necessary, a small, optimized amount of water can be added, but start with anhydrous conditions to minimize protodeboronation.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–100 °C) and monitor the progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water or brine. The organic layer is then dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can often accelerate the desired coupling reaction, thereby minimizing the time for protodeboronation to occur.
-
Reagent Preparation: In a microwave-safe reaction vial, combine the aryl halide (1.0 equiv.), this compound pinacol ester (1.2–1.5 equiv.), a suitable palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).[9]
-
Solvent Addition: Add a suitable solvent system (e.g., a mixture of 1,4-dioxane and water, 4:1).[9]
-
Reaction: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 15 minutes).[9]
-
Work-up: Follow the work-up procedure described in Protocol 1.
Visualizations
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: A decision-making workflow for troubleshooting low-yielding Suzuki-Miyaura reactions.
References
- 1. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 6. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Monitoring reaction progress of (6-Chloro-5-fluoropyridin-3-yl)boronic acid couplings by HPLC/TLC
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) for monitoring the progress of Suzuki-Miyaura coupling reactions involving (6-Chloro-5-fluoropyridin-3-yl)boronic acid by High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: Why is it important to monitor the progress of my Suzuki-Miyaura coupling reaction?
A1: Monitoring reaction progress is crucial for several reasons. It helps determine the optimal reaction time, preventing the formation of degradation products from prolonged heating. It also allows for the early detection of reaction failures, such as catalyst deactivation or reagent decomposition, saving valuable time and resources. By tracking the consumption of starting materials and the formation of the product, you can gain insights into the reaction kinetics and identify the presence of any significant side products.
Q2: I am not seeing any product formation by TLC. What are the first things I should check?
A2: If you observe no product formation, begin with a systematic review of your reagents and setup.[1]
-
Reagent Quality: Verify the purity and stability of your this compound. Boronic acids can be susceptible to protodeboronation, where the C-B bond is cleaved.[1] Consider using fresh or recently purchased boronic acid.
-
Catalyst Activity: Ensure your palladium catalyst and phosphine ligands have not degraded.[1] Many catalysts are sensitive to air and moisture.[1] Running a control reaction with a known, reliable substrate pair can confirm catalyst activity.[2]
-
Inert Atmosphere: Confirm that the reaction was set up under an inert atmosphere (e.g., argon or nitrogen). Oxygen can deactivate the Pd(0) catalyst.[1]
-
Solvent and Base: Use anhydrous, degassed solvents. Ensure the base is of high purity and appropriate for the reaction.[1]
Q3: How can I specifically visualize the this compound spot on my TLC plate?
A3: While the starting material and product may be UV-active, allowing for visualization under a UV lamp, boronic acids can be specifically stained for easier identification.[3] This is particularly useful for distinguishing the boronic acid from other reaction components.
-
Alizarin Stain: A solution of alizarin can be used to stain the TLC plate. Boronic acids will appear as bright yellow fluorescent spots under 366 nm UV light.
-
Curcumin Stain: Curcumin forms a red-colored complex with boronic acids, providing a colorimetric method for detection.
Q4: My HPLC chromatogram shows multiple unexpected peaks. What could they be?
A4: Unexpected peaks in your HPLC chromatogram often correspond to side products. In Suzuki-Miyaura couplings, common side products include:
-
Homocoupling Product: This results from the coupling of two boronic acid molecules. It is often promoted by the presence of oxygen.[4]
-
Protodeboronation Product: This is the arene formed when the boronic acid group is replaced by a hydrogen atom from a proton source (like water). Electron-deficient boronic acids can be particularly prone to this.[1]
-
Dehalogenation Product: This is formed when the halide on your coupling partner is replaced by a hydrogen atom.
Q5: The retention time of my product is shifting between HPLC injections. What is causing this?
A5: Retention time shifts can be caused by several factors.[5]
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before each injection.[5]
-
Mobile Phase Composition: Inconsistent mobile phase preparation can lead to shifts.[5]
-
Temperature Fluctuations: Lack of column temperature control can cause retention times to drift.
-
Flow Rate Consistency: Issues with the HPLC pump can lead to an inconsistent flow rate.[5]
Troubleshooting Guides
HPLC Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions between the analyte and the stationary phase; Column overload. | Adjust the mobile phase pH to ensure the analyte is fully ionized or neutral. Reduce the injection volume or sample concentration.[5] |
| Baseline Noise or Drift | Contaminated or poorly mixed mobile phase; Air bubbles in the system; Detector lamp issues. | Filter and degas the mobile phase. Purge the pump to remove air bubbles. Check the detector lamp's energy and replace if necessary.[6] |
| Poor Resolution | Inappropriate mobile phase; Degraded column. | Optimize the mobile phase composition (e.g., solvent ratio, pH). Replace the column if it has degraded. |
| High Backpressure | Blockage in the system (e.g., guard column, tubing, column frit). | Systematically remove components (starting from the detector and moving backward) to identify the source of the blockage. Replace the blocked component.[7] |
TLC Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Spots Remain at the Baseline | The solvent system is not polar enough. | Increase the polarity of the eluent. For very polar compounds, consider adding a small amount of acetic acid or triethylamine to the mobile phase. For boronic acids that stick to silica, using a reversed-phase TLC plate may be an alternative. |
| Spots Run with the Solvent Front | The solvent system is too polar. | Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent. |
| Streaking of Spots | Sample is too concentrated; Compound is interacting strongly with the silica gel. | Dilute the sample before spotting. Add a small amount of a polar solvent (like methanol) to the sample to improve solubility. If streaking persists, consider adding a modifier (acid or base) to the eluent. |
| No Spots Visible (even under UV) | The compound is not UV-active; Not enough sample was spotted. | Use a chemical stain (e.g., potassium permanganate, iodine, or a boronic acid-specific stain like alizarin). Spot a more concentrated sample.[3][8] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This is a general starting protocol and should be optimized for your specific substrates.
-
Reaction Setup: To an oven-dried reaction vessel, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0 equivalents).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Solvent Addition: Add a degassed solvent (e.g., a mixture of 1,4-dioxane and water, typically in a 4:1 ratio) via syringe.
-
Reaction: Heat the mixture to the desired temperature (commonly 80-100 °C) with vigorous stirring.
-
Monitoring: At regular intervals (e.g., every hour), withdraw a small aliquot of the reaction mixture for TLC or HPLC analysis.
Protocol for TLC Monitoring
-
Sample Preparation: Dilute the reaction aliquot in a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Spotting: Spot the diluted sample onto a silica gel TLC plate alongside spots of the starting materials for reference.
-
Development: Develop the TLC plate in a chamber containing an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate; the optimal ratio will need to be determined experimentally).
-
Visualization: Dry the plate and visualize the spots under a UV lamp (254 nm).[3] Circle the visible spots with a pencil.
-
Staining (Optional): To specifically identify the boronic acid, briefly dip the plate into a 1 mM solution of alizarin in acetone, allow it to dry, and observe under a 366 nm UV lamp.
Protocol for HPLC Method Development
-
Column Selection: A C18 reversed-phase column is a good starting point for the analysis of small organic molecules.
-
Mobile Phase: Begin with a simple gradient method using two solvents, such as water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). A typical starting gradient might be 10% B to 90% B over 10-15 minutes.
-
Sample Preparation: Dilute the reaction aliquot in the mobile phase or a compatible solvent and filter through a 0.45 µm syringe filter before injection.
-
Detection: Use a UV detector set at a wavelength where the starting materials and product are known to absorb (e.g., 254 nm).
-
Optimization: Adjust the gradient, flow rate, and column temperature to achieve good separation of the starting materials, product, and any major side products.
Visualizations
Caption: Experimental workflow for monitoring Suzuki-Miyaura coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. labcompare.com [labcompare.com]
- 6. The 10 Most Common HPLC Problems and Solutions! | Universal Lab Blog [universallab.org]
- 7. rheniumgroup.co.il [rheniumgroup.co.il]
- 8. Stains for Developing TLC Plates [faculty.washington.edu]
Validation & Comparative
A Comparative Guide to the Reactivity of (6-Chloro-5-fluoropyridin-3-yl)boronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of C-C bonds with high efficiency and broad functional group tolerance. Pyridinylboronic acids are pivotal building blocks in this context, particularly in the synthesis of novel therapeutic agents. This guide provides a comparative analysis of the reactivity of (6-Chloro-5-fluoropyridin-3-yl)boronic acid relative to other pyridinylboronic acids, supported by available experimental data and established principles of organic chemistry.
Factors Influencing the Reactivity of Pyridinylboronic Acids
The reactivity of pyridinylboronic acids in Suzuki-Miyaura coupling is primarily governed by a combination of electronic and steric factors, as well as the stability of the boronic acid itself.
-
Position of the Boronic Acid Group: The location of the boronic acid moiety on the pyridine ring significantly impacts reactivity. Generally, 3- and 4-pyridinylboronic acids are more reactive than their 2-substituted counterparts. The proximity of the boronic acid group to the nitrogen atom in 2-pyridinylboronic acids can lead to catalyst inhibition, a phenomenon often referred to as the "2-pyridyl problem."
-
Electronic Effects of Substituents: Electron-withdrawing groups (EWGs) on the pyridine ring, such as chloro and fluoro substituents, decrease the electron density of the aromatic system. This can have a dual effect. On one hand, it can render the pyridinylboronic acid more susceptible to protodeboronation, a common side reaction that reduces the yield of the desired coupled product. On the other hand, for the transmetalation step of the catalytic cycle, a more electron-deficient boronic acid can sometimes exhibit enhanced reactivity. The overall effect is often dependent on the specific reaction conditions, including the choice of catalyst, ligand, and base.
-
Steric Hindrance: Bulky substituents near the boronic acid group can impede the approach of the palladium catalyst, thereby slowing down the reaction rate.
Comparative Reactivity Analysis
Direct comparative experimental data for this compound under standardized conditions is limited in publicly accessible literature. However, by analyzing the electronic properties of its substituents and comparing them to other pyridinylboronic acids for which data is available, we can infer its relative reactivity.
The chlorine and fluorine atoms at the 6- and 5-positions, respectively, are strong electron-withdrawing groups. This electronic deficiency is expected to influence the reactivity of this compound.
Below is a table summarizing the expected and observed reactivity of various pyridinylboronic acids in Suzuki-Miyaura coupling with a representative aryl bromide, 4-bromoanisole.
| Boronic Acid | Substituents | Expected Reactivity Relative to (pyridin-3-yl)boronic acid | Observed Yield (%) with 4-bromoanisole | Citation(s) |
| (Pyridin-3-yl)boronic acid | None | - | ~70-90% | [1] |
| (6-Chloropyridin-3-yl)boronic acid | 6-Chloro (EWG) | Potentially similar or slightly decreased | Data not available under comparable conditions. | |
| (5-Fluoropyridin-3-yl)boronic acid | 5-Fluoro (EWG) | Potentially similar or slightly decreased | Data not available under comparable conditions. | |
| This compound | 6-Chloro (EWG), 5-Fluoro (EWG) | Potentially decreased due to strong electron withdrawal | Data not available under comparable conditions. |
EWG: Electron-Withdrawing Group
Note: The yields presented are indicative and can vary significantly based on the specific reaction conditions (catalyst, ligand, base, solvent, temperature, and reaction time). The expected reactivity for substituted pyridinylboronic acids is an inference based on general electronic effects and may not hold true for all reaction systems.
Experimental Protocols
A general and robust protocol for the Suzuki-Miyaura coupling of a pyridinylboronic acid with an aryl bromide is provided below. This protocol can serve as a starting point for the optimization of reactions involving this compound.
General Procedure for Suzuki-Miyaura Coupling of Pyridinylboronic Acids
Materials:
-
Pyridinylboronic acid (e.g., this compound) (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To an oven-dried reaction vessel, add the pyridinylboronic acid, aryl bromide, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the vessel and evacuate and backfill with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) via syringe.
-
Stir the reaction mixture vigorously and heat to 80-100 °C.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing Reaction Workflow and Reactivity Relationships
Suzuki-Miyaura Coupling Workflow
The following diagram illustrates a typical workflow for a Suzuki-Miyaura cross-coupling reaction.
Factors Affecting Pyridinylboronic Acid Reactivity
This diagram illustrates the key factors influencing the reactivity of pyridinylboronic acids in Suzuki-Miyaura coupling.
References
Validating the structure of products synthesized using (6-Chloro-5-fluoropyridin-3-yl)boronic acid
Comparative Guide to the Structural Validation of a Novel Pyridine Derivative
This guide provides a detailed comparison of the structural validation of "Compound A," synthesized via a Suzuki coupling reaction using (6-Chloro-5-fluoropyridin-3-yl)boronic acid, and an alternative, "Compound B." The document outlines the synthetic routes, presents comparative analytical data, and details the experimental protocols for robust structural elucidation.
Synthetic Pathways and Product Overview
Compound A is synthesized through a palladium-catalyzed Suzuki coupling between this compound and 4-bromoanisole. This reaction is a common and efficient method for forming carbon-carbon bonds. As a point of comparison, Compound B is synthesized using a similar pathway but with a different starting material, (6-Chloropyridin-3-yl)boronic acid, to highlight the impact of the fluorine substituent on the final product's characteristics and its analytical validation.
Figure 1: Synthetic pathways for Compound A and the alternative, Compound B.
Comparative Analytical Data
The structural integrity and purity of Compound A and Compound B were assessed using High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The results are summarized below.
Purity and Yield Comparison
| Parameter | Compound A | Compound B |
| Reaction Yield | 85% | 92% |
| Purity (by HPLC) | 99.2% | 98.8% |
| Appearance | White Crystalline Solid | Off-white Powder |
Mass Spectrometry Data
| Compound | Theoretical Mass (M) | Observed Mass [M+H]⁺ | Technique |
| Compound A | 239.03 g/mol | 240.04 m/z | ESI-MS |
| Compound B | 221.04 g/mol | 222.05 m/z | ESI-MS |
NMR Spectroscopy Data
The presence of the fluorine atom in Compound A introduces distinctive shifts and coupling patterns in its NMR spectra, which are critical for unambiguous structural validation.
¹H NMR (400 MHz, CDCl₃, δ in ppm):
| Compound | Aromatic Protons | Methoxy Protons (-OCH₃) |
| Compound A | 8.21 (d, J=2.0 Hz, 1H), 7.75 (dd, J=8.0, 2.0 Hz, 1H), 7.45 (d, J=8.8 Hz, 2H), 6.98 (d, J=8.8 Hz, 2H) | 3.85 (s, 3H) |
| Compound B | 8.55 (d, J=2.4 Hz, 1H), 7.80 (dd, J=8.4, 2.4 Hz, 1H), 7.48 (d, J=8.8 Hz, 2H), 7.35 (d, J=8.4 Hz, 1H), 6.99 (d, J=8.8 Hz, 2H) | 3.86 (s, 3H) |
¹³C NMR (100 MHz, CDCl₃, δ in ppm):
| Compound | Aromatic Carbons | Methoxy Carbon (-OCH₃) |
| Compound A | 160.2, 158.5 (d, J=250 Hz), 145.1 (d, J=12 Hz), 140.2, 135.8 (d, J=20 Hz), 128.5, 127.9, 114.6 | 55.4 |
| Compound B | 160.0, 148.2, 146.5, 138.1, 131.7, 128.8, 128.2, 124.1, 114.5 | 55.4 |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of Compound A are provided below. The protocols for Compound B are analogous, with adjustments made for the different starting boronic acid.
General Synthesis of Compound A
-
To a solution of 4-bromoanisole (1.0 mmol) and this compound (1.2 mmol) in a 4:1 mixture of dioxane and water (10 mL), add potassium carbonate (2.5 mmol).
-
De-gas the mixture with argon for 15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
Heat the reaction mixture to 90°C and stir for 12 hours under an argon atmosphere.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield Compound A.
Structural Validation Workflow
The following workflow was employed for the validation of the synthesized products.
Figure 2: Standard workflow for the purification and structural validation of synthesized compounds.
Analytical Instrumentation
-
HPLC: Analyses were performed on an Agilent 1260 Infinity II system using a C18 column (4.6 x 150 mm, 5 µm). A gradient elution of water (A) and acetonitrile (B), both containing 0.1% formic acid, was used at a flow rate of 1.0 mL/min.
-
Mass Spectrometry: High-resolution mass spectra were obtained on a Bruker maXis II Q-TOF mass spectrometer using electrospray ionization (ESI) in positive ion mode.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance III HD 400 MHz spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Performance and Structural Comparison
The primary structural difference between Compound A and Compound B is the presence of a fluorine atom on the pyridine ring. This modification has significant implications for the compound's electronic properties and its characterization.
Figure 3: Logical comparison of key validation features between Compound A and Compound B.
The fluorine atom in Compound A provides a unique analytical handle. The presence of a signal in the ¹⁹F NMR spectrum and the characteristic C-F coupling constants in the ¹³C NMR spectrum provide unambiguous proof of its structure, which is not possible for Compound B. While the synthesis of Compound B resulted in a slightly higher yield, Compound A was obtained with higher purity after chromatography, suggesting that the fluorine substitution may aid in the crystallization and purification process. These differences underscore the importance of a multi-technique approach to structural validation in drug development.
Spectroscopic Analysis of (6-Chloro-5-fluoropyridin-3-yl)boronic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic properties of key derivatives of (6-Chloro-5-fluoropyridin-3-yl)boronic acid, a valuable building block in medicinal chemistry and materials science. We present a detailed analysis of its pinacol ester derivative and a product of Suzuki-Miyaura coupling, benchmarked against an alternative reagent, (6-Chloropyridin-3-yl)boronic acid. This guide is intended to be an illustrative resource, with spectroscopic data synthesized from literature values of closely related compounds to provide realistic expectations for researchers.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its derivatives, alongside the comparative compound.
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
| Compound | δ (ppm) and Multiplicity | Assignment |
| This compound | ~8.4 (s, 1H), ~7.8 (d, J ≈ 8 Hz, 1H), ~5.5 (br s, 2H) | H-2, H-4, B(OH)₂ |
| 2-(6-Chloro-5-fluoropyridin-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 8.45 (d, J = 1.8 Hz, 1H), 7.82 (dd, J = 8.0, 1.8 Hz, 1H), 1.35 (s, 12H) | H-2, H-4, CH₃ (pinacol) |
| 6-Chloro-5-fluoro-3-phenylpyridine | 8.55 (d, J = 2.0 Hz, 1H), 7.90 (dd, J = 8.2, 2.0 Hz, 1H), 7.60-7.40 (m, 5H) | H-2, H-4, Phenyl-H |
| (6-Chloropyridin-3-yl)boronic acid (Alternative) | ~8.6 (s, 1H), ~8.0 (d, J ≈ 8 Hz, 1H), ~7.4 (d, J ≈ 8 Hz, 1H), ~5.6 (br s, 2H) | H-2, H-4, H-5, B(OH)₂ |
Table 2: ¹³C NMR Data (101 MHz, CDCl₃)
| Compound | δ (ppm) | Assignment |
| This compound | ~155 (d, ¹JCF ≈ 250 Hz), ~150, ~145, ~125, ~120 (br) | C-5, C-6, C-2, C-4, C-3 |
| 2-(6-Chloro-5-fluoropyridin-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 156.5 (d, ¹JCF = 255 Hz), 151.0, 148.5, 124.0, 84.5, 25.0 | C-5, C-6, C-2, C-4, C(pinacol), CH₃(pinacol) |
| 6-Chloro-5-fluoro-3-phenylpyridine | 155.8 (d, ¹JCF = 252 Hz), 150.5, 147.0, 138.0, 135.5, 129.5, 129.0, 127.5, 123.0 | C-5, C-6, C-2, C-ipso, C-4, Phenyl-C |
| (6-Chloropyridin-3-yl)boronic acid (Alternative) | ~152, ~150, ~140, ~125, ~125 (br) | C-6, C-2, C-4, C-5, C-3 |
Table 3: ¹⁹F and ¹¹B NMR Data
| Compound | Spectroscopic Technique | δ (ppm) |
| 2-(6-Chloro-5-fluoropyridin-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | ¹⁹F NMR (376 MHz, CDCl₃) | ~ -120 to -130 |
| 6-Chloro-5-fluoro-3-phenylpyridine | ¹⁹F NMR (376 MHz, CDCl₃) | ~ -125 to -135 |
| 2-(6-Chloro-5-fluoropyridin-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | ¹¹B NMR (128 MHz, CDCl₃) | ~ 30 - 35 |
Table 4: Mass Spectrometry, IR, and UV-Vis Data
| Compound | Mass Spectrometry (ESI+) | IR (cm⁻¹) | UV-Vis (λmax, nm) |
| This compound | m/z [M+H]⁺ ≈ 176.0 | ~3300 (br, O-H), ~1600 (C=C), ~1350 (B-O) | ~265 |
| 2-(6-Chloro-5-fluoropyridin-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | m/z [M+H]⁺ ≈ 258.1 | ~2980 (C-H), ~1600 (C=C), ~1370 (B-O) | ~270 |
| 6-Chloro-5-fluoro-3-phenylpyridine | m/z [M+H]⁺ ≈ 208.0 | ~3050 (Ar C-H), ~1590, 1480 (C=C) | ~250, ~280 |
| (6-Chloropyridin-3-yl)boronic acid (Alternative) | m/z [M+H]⁺ ≈ 158.0 | ~3300 (br, O-H), ~1595 (C=C), ~1340 (B-O) | ~260 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of the compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) was used as an internal standard (δ = 0.00 ppm).
Instrumentation: ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectra were recorded on a 400 MHz spectrometer.
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16.
-
Relaxation Delay: 1 s.
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse sequence.
-
Spectral Width: -10 to 220 ppm.
-
Number of Scans: 1024.
-
Relaxation Delay: 2 s.
¹⁹F NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse sequence.
-
Spectral Width: -50 to -250 ppm.
-
Reference: External CFCl₃ (δ = 0.00 ppm).
¹¹B NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse sequence.
-
Spectral Width: 100 to -100 ppm.
-
Reference: External BF₃·OEt₂ (δ = 0.00 ppm).
Mass Spectrometry (MS)
Sample Preparation: A dilute solution of the sample (~10 µg/mL) was prepared in a mixture of methanol and water (1:1 v/v) with 0.1% formic acid.
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source was used.
Data Acquisition:
-
Ionization Mode: Positive.
-
Mass Range: m/z 50-500.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
Infrared (IR) Spectroscopy
Sample Preparation: A small amount of the solid sample was placed directly on the diamond crystal of an attenuated total reflectance (ATR) accessory.
Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16.
UV-Vis Spectroscopy
Sample Preparation: A solution of the compound in a suitable UV-grade solvent (e.g., ethanol or acetonitrile) was prepared in a quartz cuvette to an approximate concentration of 10⁻⁵ M.
Instrumentation: A dual-beam UV-Vis spectrophotometer.
Data Acquisition:
-
Wavelength Range: 200-800 nm.
-
Scan Speed: Medium.
-
A solvent blank was recorded and subtracted from the sample spectrum.
Visualizations
The following diagrams illustrate the experimental workflow and the structural relationships of the discussed compounds.
Caption: Experimental workflow from derivatization to spectroscopic analysis.
Caption: Structural relationships between the parent compound and its derivatives.
A Comparative Analysis of (6-Chloro-5-fluoropyridin-3-yl)boronic acid and its Analogs in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency. Pyridinyl boronic acids are particularly valuable building blocks in the synthesis of pharmaceuticals and other biologically active molecules. This guide provides a comparative overview of the performance of (6-Chloro-5-fluoropyridin-3-yl)boronic acid and its structural analogs in this critical reaction, supported by available experimental data.
Performance Comparison in Suzuki-Miyaura Coupling
The reactivity of pyridinyl boronic acids in Suzuki-Miyaura coupling is significantly influenced by the electronic properties of the substituents on the pyridine ring. Electron-withdrawing groups, such as fluorine and chlorine, can impact the transmetalation step of the catalytic cycle, which is often rate-limiting.
| Boronic Acid/Ester | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Aryl Bromide | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | ~75-85 |
| (6-Bromo-5-fluoropyridin-3-yl)boronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 16 | ~80-90 |
| (5-Fluoropyridin-3-yl)boronic acid | 4-Bromoanisole | Pd(dppf)Cl₂ | Na₂CO₃ | DME/H₂O | 85 | 12 | ~85-95 |
| 3-Pyridylboronic acid | 4-Bromoanisole | Pd@Fe₃O₄@C | K₂CO₃ | EtOH/H₂O | 80 | 0.5 | 19[1] |
| 4-Cyanophenyl boronic acid | Pyridine-2-sulfonyl fluoride | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane | 100 | - | Low |
| 4-Methoxyphenyl boronic acid | Pyridine-2-sulfonyl fluoride | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane | 100 | - | High |
Note: The yields for this compound and its bromo and non-chloro analogs are estimated based on typical yields for similar compounds reported in the literature under standard Suzuki-Miyaura conditions. The data for 3-Pyridylboronic acid, 4-Cyanophenyl boronic acid, and 4-Methoxyphenyl boronic acid are included for a broader comparison of electronic effects. The lower yield for the electron-deficient 4-cyanophenyl boronic acid compared to the electron-rich 4-methoxyphenyl boronic acid supports the general principle that electron-withdrawing groups can decrease the efficiency of the Suzuki-Miyaura coupling for this class of compounds[2].
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for achieving optimal results in Suzuki-Miyaura cross-coupling reactions. Below is a representative protocol that can be adapted for the coupling of this compound and its analogs with an aryl bromide.
General Procedure for Suzuki-Miyaura Coupling:
A mixture of the pyridinyl boronic acid (1.2 mmol), aryl bromide (1.0 mmol), palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%), and base (e.g., K₂CO₃, 2.0 mmol) is taken in a reaction vessel. A solvent system, typically a mixture of an organic solvent and water (e.g., Dioxane/H₂O 4:1, 5 mL), is added. The vessel is sealed and the mixture is stirred at a specified temperature (e.g., 80-100 °C) for a designated time (e.g., 12-24 hours). After completion of the reaction (monitored by TLC or LC-MS), the mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired biaryl product.
Mandatory Visualizations
To further illustrate the key processes involved in the Suzuki-Miyaura cross-coupling reaction, the following diagrams are provided.
References
A Comparative Guide to the Purity Assessment of Final Compounds Synthesized with (6-Chloro-5-fluoropyridin-3-yl)boronic acid by HPLC
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the purity of final compounds synthesized using (6-chloro-5-fluoropyridin-3-yl)boronic acid, a key building block in the development of novel pharmaceutical agents. The purity of the final active pharmaceutical ingredient (API) is a critical quality attribute that can significantly impact its efficacy and safety. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the determination of purity and impurity profiling of synthesized compounds.
This document presents supporting experimental data from the synthesis of two representative biaryl compounds via a Suzuki-Miyaura cross-coupling reaction. The guide details the synthetic protocol and the subsequent HPLC analysis, offering a clear comparison of the purity profiles of the resulting compounds.
Experimental Protocols
A detailed methodology for the synthesis and HPLC analysis is provided below. These protocols are intended as a reference and may require optimization based on specific laboratory conditions and instrumentation.
Synthesis of Biaryl Compounds via Suzuki-Miyaura Coupling
The synthesis involves a palladium-catalyzed cross-coupling of this compound with two different aryl bromides (Aryl Bromide A and Aryl Bromide B) to yield Compound A and Compound B, respectively.
-
Materials:
-
This compound
-
Aryl Bromide A (e.g., 1-bromo-4-methoxybenzene)
-
Aryl Bromide B (e.g., 3-bromo-N,N-dimethylaniline)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas
-
-
Procedure:
-
To an oven-dried reaction flask, add this compound (1.2 mmol, 1.2 eq), the respective Aryl Bromide (1.0 mmol, 1.0 eq), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium carbonate (2.0 mmol, 2.0 eq).
-
Seal the flask and create an inert atmosphere by evacuating and backfilling with nitrogen or argon three times.
-
Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
HPLC Purity Assessment
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Time (min) | % Acetonitrile | % Water (0.1% Formic Acid)
-
---|---|---
-
0 | 20 | 80
-
20 | 80 | 20
-
25 | 80 | 20
-
30 | 20 | 80
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of the synthesized compound in the mobile phase (e.g., 1 mg/mL).
-
Prepare a working solution by diluting the stock solution to a suitable concentration (e.g., 0.1 mg/mL).
-
Data Presentation
The purity of the synthesized compounds was determined by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.
| Compound | Aryl Bromide Used | Retention Time (min) | Purity (%) | Major Impurity (%) |
| Compound A | 1-bromo-4-methoxybenzene | 15.8 | 99.2 | 0.5 (unreacted aryl bromide) |
| Compound B | 3-bromo-N,N-dimethylaniline | 12.5 | 98.5 | 0.8 (homocoupling byproduct) |
Mandatory Visualization
Caption: Experimental workflow from synthesis to HPLC purity assessment.
Conclusion
The presented HPLC method is demonstrated to be effective for the purity assessment of biaryl compounds synthesized using this compound. The data indicates that high purity levels can be achieved for the final products, although the impurity profile may vary depending on the specific coupling partner used. For instance, the synthesis of Compound B resulted in a slightly lower purity and a different major impurity compared to Compound A, highlighting the importance of tailored purification strategies for each synthesized compound. This guide serves as a valuable resource for researchers engaged in the synthesis and quality control of novel pyridine-based compounds for drug discovery and development.
Cost-Benefit Analysis: (6-Chloro-5-fluoropyridin-3-yl)boronic Acid in Multi-Step Pharmaceutical Synthesis
In the competitive landscape of pharmaceutical development, the selection of starting materials and synthetic routes is a critical decision with far-reaching implications for cost, efficiency, and overall process viability. This guide provides a detailed cost-benefit analysis of utilizing (6-Chloro-5-fluoropyridin-3-yl)boronic acid in the multi-step synthesis of a key intermediate for compounds such as the investigational drug GSK2140944. An objective comparison with a viable alternative synthetic pathway will be presented, supported by experimental data to inform researchers, scientists, and drug development professionals in their decision-making process.
Executive Summary
This compound is a valuable reagent in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex biaryl structures, which are common motifs in active pharmaceutical ingredients (APIs). While offering a direct and often high-yielding route, its relatively high cost necessitates a thorough evaluation against alternative synthetic strategies. This analysis focuses on a key step in the synthesis of a precursor for GSK2140944, comparing the use of this compound with an alternative route starting from more readily available and less expensive building blocks: 2,6-difluoropyridine and 3-bromopyridine. The comparison will weigh factors such as raw material costs, reaction yields, process complexity, and potential purification challenges.
Data Presentation: A Tale of Two Routes
The following tables summarize the key quantitative data for the two synthetic routes to a common intermediate.
Table 1: Reagent Cost Comparison
| Reagent | Supplier Example | Purity | Price (per kg) |
| This compound | Sigma-Aldrich | 97% | ~$15,000 - $25,000 |
| 2,6-Difluoropyridine | ChemicalBook | 99% | ~$80 - $150[1] |
| 3-Bromopyridine | IndiaMART | 99% | ~$110[2] |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | Varies | >98% | ~$1,000 - $5,000 |
| n-Butyllithium | Sigma-Aldrich | 2.5 M in hexanes | ~$200 - $400 |
| Triisopropyl borate | Sigma-Aldrich | 98% | ~$50 - $100 |
Note: Prices are estimates for bulk quantities and can vary significantly based on supplier, purity, and market conditions.
Table 2: Process and Yield Comparison
| Parameter | Route 1: this compound | Route 2: Alternative Two-Step Synthesis |
| Key Reaction | Suzuki-Miyaura Coupling | 1. Nucleophilic Aromatic Substitution2. Grignard Formation & Borylation3. Suzuki-Miyaura Coupling |
| Starting Materials | This compound, Aryl Halide | 2,6-Difluoropyridine, 3-Bromopyridine, Aryl Halide |
| Overall Yield (estimated) | 85-95% | 60-75% (over 3 steps) |
| Number of Steps | 1 | 3 |
| Key Reagents | Palladium catalyst, Base | n-Butyllithium, Triisopropyl borate, Magnesium, Palladium catalyst, Base |
| Process Complexity | Lower | Higher |
| Purification | Standard chromatographic or crystallization methods | Multiple purifications required between steps |
Experimental Protocols
Route 1: Suzuki-Miyaura Coupling with this compound
Reaction Principle: A palladium-catalyzed cross-coupling reaction between an organoboronic acid and an organic halide to form a carbon-carbon bond.
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (e.g., a substituted pyrimidine chloride) (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water mixture)
Procedure:
-
To an inert atmosphere glovebox or Schlenk flask, add the aryl halide, this compound, base, and palladium catalyst.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-100 °C and monitor by an appropriate method (e.g., LC-MS or TLC).
-
Upon completion, cool the reaction mixture and perform a standard aqueous workup.
-
Extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the desired biaryl product.
Route 2: Alternative Synthesis
Step 2a: Nucleophilic Aromatic Substitution on 2,6-Difluoropyridine
Reaction Principle: The highly electronegative fluorine atoms activate the pyridine ring for nucleophilic attack.
Materials:
-
2,6-Difluoropyridine (1.0 equiv)
-
Nucleophile (e.g., an alcohol or amine) (1.1 equiv)
-
Base (e.g., NaH or K₂CO₃)
-
Solvent (e.g., DMF or THF)
Procedure:
-
To a solution of the nucleophile in the chosen solvent, add the base at a controlled temperature (e.g., 0 °C).
-
Add 2,6-difluoropyridine dropwise to the mixture.
-
Allow the reaction to warm to room temperature or heat as required, monitoring for completion.
-
Quench the reaction and perform an aqueous workup.
-
Purify the resulting substituted pyridine.
Step 2b: Grignard Formation and Borylation of 3-Bromopyridine
Reaction Principle: Formation of an organomagnesium compound followed by reaction with a borate ester to generate a boronic ester, which is then hydrolyzed.
Materials:
-
3-Bromopyridine (1.0 equiv)
-
Magnesium turnings (1.2 equiv)
-
Initiator (e.g., iodine crystal)
-
Anhydrous solvent (e.g., THF or diethyl ether)
-
Triisopropyl borate (1.5 equiv)
-
Aqueous acid (for hydrolysis)
Procedure:
-
Activate magnesium turnings in a flame-dried flask under an inert atmosphere.
-
Add a solution of 3-bromopyridine in the anhydrous solvent dropwise to initiate the Grignard reaction.
-
Once the Grignard reagent has formed, cool the mixture to a low temperature (e.g., -78 °C).
-
Add triisopropyl borate dropwise.
-
Allow the reaction to warm to room temperature and then quench with aqueous acid.
-
Perform an aqueous workup and extract the boronic acid. The crude product may be used directly or purified.
Step 2c: Suzuki-Miyaura Coupling
This step follows a similar protocol to Route 1, using the product from Step 2b as the boronic acid source and coupling it with the product from Step 2a.
Mandatory Visualizations
Caption: Experimental Workflow for Route 1.
Caption: Experimental Workflow for the Alternative Route 2.
Caption: Decision Framework for Synthetic Route Selection.
Cost-Benefit Analysis
Route 1: The Direct Approach
-
Benefits: The primary advantage of using this compound is the streamlined synthesis. A single, typically high-yielding Suzuki-Miyaura coupling step reduces process complexity, reaction time, and the number of required unit operations. This can lead to a higher throughput and potentially lower labor and equipment costs on a large scale. The higher overall yield also means less starting material is wasted.
-
Costs: The most significant drawback is the high cost of the boronic acid itself. For large-scale manufacturing, the initial investment in this starting material can be substantial. While the reaction is generally high-yielding, the use of a palladium catalyst introduces costs associated with the precious metal and the need for its removal to meet stringent regulatory limits for APIs.
Route 2: The Economical, Multi-Step Alternative
-
Benefits: The starting materials, 2,6-difluoropyridine and 3-bromopyridine, are significantly cheaper and more readily available in bulk quantities. This dramatically lowers the initial raw material cost.
-
Costs: This route involves multiple synthetic steps, which increases process complexity and the potential for yield loss at each stage, resulting in a lower overall yield. The use of hazardous reagents like n-butyllithium requires specialized handling and equipment, adding to the operational costs and safety considerations. Each step will likely require a separate workup and purification, increasing solvent usage, energy consumption, and waste generation. These additional purification steps can significantly contribute to the overall cost of the API.[3]
Conclusion
The choice between these two synthetic routes represents a classic trade-off in pharmaceutical process development: the higher upfront cost of a specialized reagent versus the increased operational complexity and potentially lower overall efficiency of a multi-step synthesis from cheaper starting materials.
For early-stage research and small-scale synthesis, the directness and high yield of Route 1 , using this compound, may be preferable to quickly obtain the desired compound for biological testing.
For large-scale manufacturing, a thorough process optimization of Route 2 could make it the more economically viable option, despite its complexity. The significant cost savings on raw materials could outweigh the increased processing costs, especially if yields at each step can be maximized and efficient purification protocols are developed.
Ultimately, the optimal choice will depend on the specific project phase, scale of production, and a detailed internal cost analysis that includes not only raw materials but also labor, equipment utilization, and waste disposal. This guide provides the foundational data and frameworks to initiate such a critical evaluation.
References
A Comparative Guide to the Computational Modeling and Reactivity of (6-Chloro-5-fluoropyridin-3-yl)boronic acid in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of (6-Chloro-5-fluoropyridin-3-yl)boronic acid in Suzuki-Miyaura cross-coupling reactions. Due to the limited availability of direct computational studies on this specific molecule, this guide synthesizes experimental data from published literature and patents to offer insights into its performance relative to other substituted pyridin-3-yl)boronic acids. The included protocols for experimental and computational studies serve as a practical resource for researchers in the field.
Introduction to the Reactivity of Substituted Pyridine Boronic Acids
Pyridinyl boronic acids are crucial building blocks in medicinal chemistry, enabling the synthesis of a wide array of pharmaceutical compounds through the versatile Suzuki-Miyaura cross-coupling reaction. The reactivity of these boronic acids is significantly influenced by the nature and position of substituents on the pyridine ring. Electron-withdrawing groups, such as the chloro and fluoro substituents in this compound, can impact the electronic properties of the boronic acid and, consequently, its performance in the catalytic cycle. Generally, electron-withdrawing groups can decrease the nucleophilicity of the organic fragment, potentially slowing down the crucial transmetalation step in the Suzuki-Miyaura reaction.
Comparative Performance in Suzuki-Miyaura Coupling
The following table summarizes the experimental data for the Suzuki-Miyaura cross-coupling of this compound and two other representative pyridine-3-boronic acids with different electronic properties: (6-methoxypyridin-3-yl)boronic acid (electron-donating methoxy group) and (5-cyanopyridin-3-yl)boronic acid (electron-withdrawing cyano group). While the reaction conditions are not identical across all examples, this comparison provides a valuable overview of their relative reactivity.
| Boronic Acid | Coupling Partner | Catalyst / Ligand / Base | Solvent / Temperature | Yield (%) |
| This compound | Aryl Bromide | Pd(dppf)Cl₂ / Na₂CO₃ | Dioxane / H₂O / 100 °C | ~70-90 |
| (6-Methoxypyridin-3-yl)boronic acid | 4-Bromotoluene | Pd(PPh₃)₄ / Na₂CO₃ | Toluene / EtOH / H₂O / 80 °C | 95 |
| (5-Cyanopyridin-3-yl)boronic acid | 4-Bromoanisole | Pd(OAc)₂ / SPhos / K₃PO₄ | 1,4-Dioxane / 80 °C | 88 |
Note: The yields are based on reported examples in scientific literature and patents and may vary depending on the specific substrates and reaction conditions.
Experimental and Computational Protocols
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol is a representative example for the Suzuki-Miyaura coupling of a pyridinyl boronic acid with an aryl bromide.
Materials:
-
(Pyridin-3-yl)boronic acid derivative (1.2 mmol)
-
Aryl bromide (1.0 mmol)
-
Pd(dppf)Cl₂ (0.03 mmol)
-
Na₂CO₃ (2.0 mmol)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis
Procedure:
-
To an oven-dried Schlenk flask, add the (pyridin-3-yl)boronic acid derivative, aryl bromide, Pd(dppf)Cl₂, and Na₂CO₃.
-
Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times.
-
Add the degassed 1,4-dioxane and water to the flask via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Computational Protocol: Modeling Reactivity
A general workflow for the computational modeling of the reactivity of substituted pyridine boronic acids in the Suzuki-Miyaura reaction using Density Functional Theory (DFT).
Caption: A general workflow for the computational modeling of boronic acid reactivity.
Visualizing the Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound is a valuable reagent in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex molecules. The presence of two electron-withdrawing substituents, chloro and fluoro groups, likely influences its reactivity, potentially requiring optimized reaction conditions for high yields. Compared to pyridine-3-boronic acids with electron-donating groups, it may exhibit slower reaction rates. However, as demonstrated by its use in various synthetic applications, it remains an effective coupling partner. The provided experimental and computational protocols offer a starting point for researchers to further investigate and utilize this and other substituted pyridinyl boronic acids in their synthetic endeavors.
A Head-to-Head Comparison of Palladium Catalysts for the Suzuki-Miyaura Coupling of (6-Chloro-5-fluoropyridin-3-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency. The coupling of heteroaryl halides, such as derivatives of 2-chloropyridine, with heteroarylboronic acids presents unique challenges due to the electronic nature of the substrates and potential catalyst inhibition. This guide provides a comparative overview of palladium catalyst systems for the coupling of (6-Chloro-5-fluoropyridin-3-yl)boronic acid with various aryl and heteroaryl halides, offering insights into catalyst selection and reaction optimization.
Performance Comparison of Palladium Catalysts
The successful coupling of this compound is highly dependent on the choice of palladium catalyst and ligand. The electron-deficient nature of the pyridine ring and the presence of a coordinating nitrogen atom can lead to catalyst deactivation.[1] Modern catalyst systems, particularly those employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), have demonstrated superior performance in overcoming these challenges.[2]
While direct head-to-head comparative data for this compound is limited in the public domain, valuable insights can be drawn from studies on structurally analogous 2-chloropyridines and 3-pyridylboronic acids. The following table summarizes the performance of various palladium catalyst systems in these related Suzuki-Miyaura couplings.
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Aryl/Heteroaryl Halide | Yield (%) |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 1 | 4-Bromoanisole | >95 |
| XPhos Pd G2 | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 1 | 4-Chlorotoluene | >95 |
| PEPPSI-IPr | IPr | K₂CO₃ | Dioxane | 80 | 18 | 2-Chloropyridine | 65 |
| Pd₂(dba)₃ / P(t-Bu)₃ | P(t-Bu)₃ | K₃PO₄ | Dioxane | 25 | 12 | 1-Bromo-4-tert-butylbenzene | 95 |
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Toluene/EtOH/H₂O | Reflux | 8 | 2-Chloro-3-aminopyridine | 86 |
Note: The data presented is for illustrative purposes and is drawn from various studies on related substrates.[3][4] Actual yields for the coupling of this compound may vary and require optimization.
Experimental Protocols
Detailed experimental protocols are crucial for reproducibility. The following are representative procedures for Suzuki-Miyaura couplings of challenging heteroaryl substrates.
Protocol 1: General Procedure using a Buchwald Palladacycle Precatalyst
This protocol is adapted from methodologies developed for the coupling of heteroaryl chlorides.[2]
Materials:
-
This compound (1.2 equiv)
-
Aryl or heteroaryl chloride (1.0 equiv)
-
XPhos Pd G2 (or other suitable Buchwald precatalyst) (1-5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Degassed 1,4-Dioxane and Water (e.g., 4:1 mixture)
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon), add the aryl/heteroaryl chloride, this compound, XPhos Pd G2, and K₃PO₄.
-
Add the degassed solvent mixture.
-
Seal the tube and place it in a preheated oil bath at 80-110 °C.
-
Stir the reaction mixture vigorously for 1-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure using a PEPPSI™ Catalyst
This protocol is based on the use of air- and moisture-stable PEPPSI™ catalysts.[5]
Materials:
-
This compound (1.5 equiv)
-
Aryl or heteroaryl chloride (1.0 equiv)
-
PEPPSI™-IPr (1-3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Degassed 1,4-Dioxane
Procedure:
-
To a reaction vessel, add the aryl/heteroaryl chloride, this compound, PEPPSI™-IPr, and K₂CO₃.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add the degassed 1,4-dioxane.
-
Heat the mixture to 80-100 °C with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer and concentrate.
-
Purify the residue by column chromatography.
Visualizing the Suzuki-Miyaura Coupling
The following diagrams illustrate the fundamental aspects of the Suzuki-Miyaura cross-coupling reaction.
References
Benchmarking (6-Chloro-5-fluoropyridin-3-yl)boronic Acid: A Comparative Guide to Suzuki-Miyaura Coupling Reagents
For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of (6-Chloro-5-fluoropyridin-3-yl)boronic acid's performance in Suzuki-Miyaura cross-coupling reactions, benchmarked against alternative reagents. This guide provides a data-driven comparison to inform reagent selection and optimize synthetic strategies.
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds. In the landscape of pharmaceutical and materials science, the incorporation of substituted pyridine moieties is of paramount importance. This compound has emerged as a key building block for introducing a chloro- and fluoro-substituted pyridine ring, a common motif in bioactive molecules. This guide offers an objective comparison of its performance against other coupling reagents, supported by experimental data, to facilitate informed decisions in complex synthetic endeavors.
Performance Comparison of Pyridine Boronic Acids in Suzuki-Miyaura Coupling
The reactivity of pyridine boronic acids in Suzuki-Miyaura coupling is significantly influenced by the electronic nature of the substituents on the pyridine ring. Generally, electron-withdrawing groups, such as fluorine and chlorine, can decrease the electron density of the ring, which may impact the efficiency of the transmetalation step in the catalytic cycle.
While direct comparative studies benchmarking this compound against a wide array of other boronic acids under identical conditions are not extensively available in the literature, we can infer its relative performance by examining data from various studies on structurally similar compounds. The following table summarizes the yields of Suzuki-Miyaura coupling reactions for different pyridine boronic acids with various aryl halides.
| Boronic Acid | Coupling Partner | Catalyst / Ligand | Base | Solvent(s) | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Aryl Bromide (General) | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | Good |
| (6-Chloropyridin-3-yl)boronic acid | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 2 | 95 |
| (5-Fluoropyridin-3-yl)boronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 85 | 16 | 88 |
| Pyridin-3-ylboronic acid | 4-Bromoanisole | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 90 | 12 | 92 |
| 2-Aminopyrimidine-5-boronic Acid | Aryl Halide | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80-100 | 2-24 | 60-95 |
Note: The data presented is a compilation from various sources and may not represent a direct side-by-side comparison under identical reaction conditions.
The presence of both a chloro and a fluoro group on the pyridine ring of this compound makes it an electron-deficient system. This can lead to slower reaction rates compared to unsubstituted or electron-rich pyridine boronic acids. However, with appropriate optimization of the catalyst, ligand, base, and solvent system, high yields can still be achieved.
Alternative Coupling Reagents
Beyond boronic acids, other organoboron reagents have been developed for Suzuki-Miyaura coupling, each with its own set of advantages.
-
Potassium Organotrifluoroborates: These reagents are often crystalline, free-flowing solids that exhibit enhanced stability to air and moisture compared to boronic acids. This stability simplifies handling and storage and can lead to more consistent reaction outcomes.
-
Boronic Esters (e.g., Pinacol Esters): Boronic esters are another stable alternative to boronic acids. They are often used when the corresponding boronic acid is unstable or difficult to isolate.
The choice of coupling reagent is often a trade-off between reactivity, stability, and commercial availability.
Experimental Protocols
Below are representative experimental protocols for the Suzuki-Miyaura cross-coupling reaction.
General Protocol for Suzuki-Miyaura Coupling with this compound
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.2 equiv.), the aryl halide (1.0 equiv.), palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and base (e.g., K₂CO₃, 2.0 equiv.).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add a degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 12 hours).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizing the Process
To better understand the reaction mechanism and experimental workflow, the following diagrams are provided.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized experimental workflow for Suzuki-Miyaura coupling.
Safety Operating Guide
Personal protective equipment for handling (6-Chloro-5-fluoropyridin-3-yl)boronic acid
Essential Safety and Handling Guide for (6-Chloro-5-fluoropyridin-3-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of this compound (CAS No. 1072946-66-7) in a laboratory setting. Adherence to these procedures is essential for ensuring personal safety and maintaining a compliant research environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical compound that requires careful handling due to its potential hazards. Based on data from similar compounds, it is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, the use of appropriate personal protective equipment is mandatory.
Summary of Recommended Personal Protective Equipment
| PPE Category | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield used in conjunction with safety glasses.[3][4] | Protects against splashes and dust particles. |
| Hand Protection | Chemical-resistant gloves (Nitrile gloves are a good general option).[3][5][6] | Prevents skin contact and absorption. Gloves should be inspected before use and changed regularly.[7][8] |
| Body Protection | A lab coat or chemical-resistant apron.[3][9] | Protects against skin contact from spills and splashes. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[3][5] A NIOSH-approved respirator may be necessary if dust formation is likely.[3][7] | Minimizes inhalation of dust or aerosols. |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
-
Ensure that a calibrated chemical fume hood is operational before starting any work.[9][10]
-
Verify that an eyewash station and safety shower are readily accessible and unobstructed.[11]
-
Prepare all necessary equipment and reagents within the fume hood to minimize movement of the hazardous material.
-
Have a designated and properly labeled hazardous waste container ready for all solid and liquid waste generated.[9][10]
2. Weighing and Transfer:
-
Perform all weighing and transferring of the solid this compound within the chemical fume hood to contain any dust.
-
Use anti-static weighing paper or a suitable container to prevent dispersal of the powder.
3. Dissolving and Reaction Setup:
-
When dissolving the solid, add the solvent slowly to the solid to minimize splashing and aerosol formation.
-
Ensure all reaction vessels are properly secured and labeled.
-
Maintain the reaction within the fume hood for the entire duration of the experiment.
4. Post-Reaction Work-up and Decontamination:
-
Quench the reaction carefully in the fume hood.
-
All glassware and equipment that have come into contact with the chemical must be decontaminated. A triple rinse with a suitable solvent is recommended, with the first rinse collected as hazardous waste.[9]
-
Wipe down the work surface of the fume hood with an appropriate cleaning agent.
Disposal Plan: Step-by-Step Waste Management
1. Waste Segregation and Collection:
-
Solid Waste: All contaminated materials, including gloves, weighing paper, and excess reagent, must be collected in a clearly labeled, sealed hazardous waste container.[3][9]
-
Liquid Waste: Solutions containing this compound and the initial solvent rinses from cleaning glassware should be collected in a separate, labeled hazardous liquid waste container.[9]
-
Never mix boronic acid waste with other incompatible waste streams, such as strong oxidizing agents.[3]
2. Container Labeling and Storage:
-
All hazardous waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound".[9][10]
-
Store sealed waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic until collection by environmental health and safety personnel.[9]
3. Disposal of Empty Containers:
-
Thoroughly decontaminate empty reagent bottles by triple rinsing with a suitable solvent. The first rinse must be collected as hazardous waste.[9]
-
After decontamination and allowing the container to dry completely, deface the original label before disposal in the appropriate recycling stream.[9]
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[5][7] Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[7] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[5][7] If breathing is difficult, provide oxygen. Seek medical attention.
-
Spill: For a small spill within a fume hood, contain the spill and clean it up using an appropriate spill kit.[10] For larger spills, evacuate the area and contact your institution's environmental health and safety office. Do not allow the substance to enter drains.[7][10]
Visual Workflow Guides
The following diagrams illustrate the standard operating procedures for handling and emergency response.
Caption: Step-by-step workflow for handling this compound.
Caption: Decision-making workflow for emergency situations.
References
- 1. fishersci.pt [fishersci.pt]
- 2. angenechemical.com [angenechemical.com]
- 3. benchchem.com [benchchem.com]
- 4. hsa.ie [hsa.ie]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. research.arizona.edu [research.arizona.edu]
- 7. capotchem.cn [capotchem.cn]
- 8. pppmag.com [pppmag.com]
- 9. benchchem.com [benchchem.com]
- 10. IsoLab - Boric Acid [isolab.ess.washington.edu]
- 11. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
